Mosnodenvir
Description
Structure
2D Structure
Properties
CAS No. |
2043343-94-6 |
|---|---|
Molecular Formula |
C26H22ClF3N2O6S |
Molecular Weight |
583.0 g/mol |
IUPAC Name |
(2S)-2-(4-chloro-2-methoxyphenyl)-2-(3-methoxy-5-methylsulfonylanilino)-1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C26H22ClF3N2O6S/c1-36-17-9-15(10-18(11-17)39(3,34)35)32-24(19-6-4-14(27)8-23(19)37-2)25(33)21-13-31-22-7-5-16(12-20(21)22)38-26(28,29)30/h4-13,24,31-32H,1-3H3/t24-/m0/s1 |
InChI Key |
QNOPDDHSGQQLCV-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)N[C@@H](C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Target of Mosnodenvir (JNJ-1802)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosnodenvir (formerly JNJ-1802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data on its antiviral activity, cytotoxicity, and resistance profile are presented in structured tables. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this first-in-class antiviral agent. Although clinical development of this compound was discontinued by Johnson & Johnson in October 2024 due to a strategic reprioritization of their research and development portfolio, and not due to any identified safety concerns, the detailed study of its mechanism of action provides a valuable framework for the future development of DENV inhibitors.
Molecular Target Identification and Mechanism of Action
The primary molecular target of this compound is the Dengue virus non-structural protein 4B (NS4B) . This compound exerts its antiviral effect by inhibiting the crucial interaction between NS4B and the viral non-structural protein 3 (NS3) helicase[1][2][3][4][5]. This protein-protein interaction is a cornerstone of the viral replication complex.
The DENV replication complex is a sophisticated machinery assembled within the host cell's endoplasmic reticulum. The NS3 protein possesses both protease and helicase activities, essential for processing the viral polyprotein and unwinding the viral RNA genome, respectively. The NS4B protein, an integral membrane protein, is believed to act as a scaffold for the replication complex[2][6].
By binding to NS4B, this compound prevents the recruitment of NS3 to the replication complex, thereby disrupting the formation of a functional viral replication machinery. This disruption ultimately halts the synthesis of new viral RNA[1][7]. Photoaffinity labeling studies have confirmed the direct binding of compounds from the same chemical series as this compound to NS4B and its precursor, NS4A-2K-NS4B[8].
References
- 1. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Dengue Virus NS4b N-Terminus Disordered Region Interacts with NS3 Helicase C-Terminal Subdomain to Enhance Helicase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNJ-1802 (this compound, JNJ-64281802) | DENV inhibitor | Probechem Biochemicals [probechem.com]
- 8. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Serotype Activity of Mosnodenvir Against Dengue Virus: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dengue virus (DENV), with its four distinct serotypes, poses a significant and escalating global health threat. The absence of a universally effective vaccine and specific antiviral therapies underscores the urgent need for novel therapeutic agents. Mosnodenvir (JNJ-1802), a first-in-class, orally bioavailable small molecule inhibitor, has demonstrated potent pan-serotype activity against all four dengue virus serotypes. This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing its mechanism of action, and presenting key experimental methodologies. The information herein is intended to support researchers, scientists, and drug development professionals in the ongoing effort to combat dengue fever.
Introduction
This compound (also known as JNJ-1802) is an investigational antiviral compound that has shown significant promise in preclinical studies for the treatment and prevention of dengue virus infection.[1] It is a potent, pan-serotype inhibitor of dengue virus replication.[2] This document outlines the core scientific and technical data related to this compound's activity against DENV.
Mechanism of Action
This compound exerts its antiviral effect through a novel mechanism of action, targeting the interaction between two of the virus's non-structural proteins, NS3 and NS4B.[1] This interaction is critical for the formation of the viral replication complex, which is essential for the synthesis of new viral RNA.[3] By binding to the NS4B protein, this compound prevents its association with the NS3 helicase, thereby disrupting the replication machinery and halting viral proliferation.[4][5]
In Vitro Pan-Serotype Activity
This compound has demonstrated potent and broad-spectrum antiviral activity against all four dengue virus serotypes in various cell lines, including Vero (African green monkey kidney), Huh-7 (human hepatoma), C6/36 (Aedes albopictus), and THP-1/DC-SIGN (human monocytic) cells.[2] The 50% effective concentration (EC50) values are consistently in the picomolar to low nanomolar range.[2]
Table 1: In Vitro Efficacy of this compound (JNJ-1802) Against Dengue Virus Serotypes
| Cell Line | DENV Serotype | Strain | EC50 (nM) |
| Vero | DENV-2 | 16681 | 0.059 |
| Vero | DENV-2 | RL | 0.057 - 1.24 |
| Huh-7 | DENV-2 | 16681 | 0.13 |
| C6/36 | DENV-2 | 16681 | 0.16 |
| THP-1/DC-SIGN | DENV-2 | 16681 | 1.24 |
| Vero | DENV-1 | - | <0.04 - 1.8 |
| Vero | DENV-3 | - | <0.04 - 1.8 |
| Vero | DENV-4 | - | <0.04 - 45 |
Data compiled from multiple sources. The EC50 values for DENV-1, DENV-3, and DENV-4 represent a range across various strains.[2][6]
In Vivo Efficacy
The antiviral efficacy of this compound has been evaluated in established animal models of dengue virus infection, primarily in AG129 mice (deficient in interferon-α/β and -γ receptors) and non-human primates (rhesus macaques).
AG129 Mouse Model
In AG129 mice, oral administration of this compound resulted in a significant reduction in viral RNA levels and a dose-dependent increase in survival rates following challenge with any of the four DENV serotypes.[2]
Table 2: In Vivo Efficacy of this compound in AG129 Mice
| DENV Serotype | Treatment (mg/kg/day, p.o., b.i.d.) | Viremia Reduction (Day 3 post-infection) | Survival Rate (%) |
| DENV-1 | 60 | Significant | High |
| DENV-2 | 0.2 - 60 | Dose-dependent | Dose-dependent increase |
| DENV-3 | 60 | Significant | High |
| DENV-4 | 60 | Significant | High |
Treatment was initiated 1 hour before infection.[7]
Rhesus Macaque Model
In a rhesus macaque model, this compound demonstrated potent antiviral efficacy against DENV-1 and DENV-2.[2] Daily oral administration led to a rapid and sustained reduction in viremia.[2]
Table 3: In Vivo Efficacy of this compound in Rhesus Macaques
| DENV Serotype | Treatment (mg/kg, p.o., once daily) | Duration (days) | Outcome |
| DENV-2 | 0.01, 0.18, 3 | 11 | Inhibited virus replication without DENV IgG and IgM seroconversion. |
[2]
Clinical Development
This compound has progressed to clinical trials in humans. A Phase 1 first-in-human study in healthy volunteers demonstrated that the compound was safe and well-tolerated.[8] However, a Phase 2 field study (NCT05201794) evaluating the efficacy of this compound for the prevention of dengue was discontinued by Johnson & Johnson as part of a strategic reprioritization of its research and development portfolio.[8] The company has stated that no safety concerns were identified in the study and that the efficacy data will be shared with the medical community upon completion of the final analysis.[8][9] A Phase 2a human challenge study did show that this compound induced antiviral activity against DENV-3 in humans compared to placebo.[8]
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a standard method for determining the in vitro efficacy of this compound against dengue virus.
References
- 1. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Cistim [cistim.be]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JnJ to discontinue Phase 2 Field Study evaluating investigational antiviral for Dengue prevention [medicaldialogues.in]
- 9. medscape.com [medscape.com]
In Vitro Efficacy of Mosnodenvir Against DENV Serotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosnodenvir (also known as JNJ-1802 and JNJ-64281802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). It represents a promising therapeutic candidate in the fight against dengue fever, a mosquito-borne viral disease that constitutes a significant global health threat. This technical guide provides an in-depth overview of the in vitro efficacy of this compound against all four DENV serotypes, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by targeting the interaction between two crucial viral non-structural proteins: NS3 and NS4B. The formation of the NS3-NS4B complex is an essential step in the establishment of the viral replication organelle within the host cell. By binding to NS4B, this compound allosterically inhibits its interaction with the NS3 helicase domain. This disruption prevents the assembly of the viral replication complex, a multiprotein machinery indispensable for the synthesis of new viral RNA. Consequently, viral replication is effectively halted.
Below is a diagram illustrating the mechanism of action of this compound.
Data Presentation: In Vitro Antiviral Activity
The pan-serotype efficacy of this compound has been demonstrated against a diverse panel of DENV isolates in various cell lines, including Vero (monkey kidney), C6/36 (mosquito), Huh-7 (human liver), and THP-1/DC-SIGN (human monocytic) cells.[1] The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of this compound against the four DENV serotypes.
Table 1: EC50 of this compound against DENV Serotypes in Vero Cells
| DENV Serotype | Virus Strain | Genotype | EC50 (nM) |
| DENV-1 | DENV-1/BC158/10 | Genotype I | 0.11 |
| DENV-1/BC160/10 | Genotype I | 0.08 | |
| DENV-1/BC161/10 | Genotype I | 0.11 | |
| DENV-1/BC162/10 | Genotype I | 0.09 | |
| DENV-1/BC163/10 | Genotype IV | 0.11 | |
| DENV-2 | DENV-2/16681 | Asian I | 0.059 |
| DENV-2/BC129/08 | Asian/American | 0.04 | |
| DENV-2/BC130/08 | Asian II | <0.04 | |
| DENV-2/BC131/08 | American | 0.06 | |
| DENV-2/BC132/08 | Cosmopolitan | 0.05 | |
| DENV-3 | DENV-3/BC104/08 | Genotype I | 1.8 |
| DENV-3/BC105/08 | Genotype II | 0.61 | |
| DENV-3/BC106/08 | Genotype III | 1.1 | |
| DENV-3/BC107/08 | Genotype III | 1.2 | |
| DENV-3/BC108/08 | Genotype V | 0.83 | |
| DENV-4 | DENV-4/BC110/08 | Genotype I | 0.18 |
| DENV-4/BC111/08 | Genotype II | 0.12 | |
| DENV-4/BC112/08 | Genotype II | 0.13 | |
| DENV-4/BC113/08 | Genotype II | 0.13 | |
| DENV-4/Thailand | Genotype III | 45 |
Data extracted from Goethals et al., Nature (2023) Supplementary Information.
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| Vero | >25 |
Data extracted from Goethals et al., Nature (2023) Supplementary Information.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.
Antiviral Activity Assay (RT-qPCR-based)
This assay quantifies the reduction in viral RNA levels in the presence of the test compound.
1. Cell Culture and Infection:
- Vero cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight at 37°C with 5% CO₂.
- The following day, the cell culture medium is replaced with a serial dilution of this compound in assay medium (MEM supplemented with 2% FBS).
- Cells are then infected with the respective DENV strain at a multiplicity of infection (MOI) of 0.1.
- The plates are incubated for 3 days at 37°C with 5% CO₂.
2. RNA Extraction and RT-qPCR:
- After the incubation period, the supernatant is harvested, and viral RNA is extracted using a suitable viral RNA extraction kit.
- The extracted RNA is then subjected to a one-step quantitative reverse transcription polymerase chain reaction (RT-qPCR) to quantify the viral genome copies.
3. Data Analysis:
- The EC50 value, which is the concentration of the compound that inhibits viral RNA replication by 50%, is calculated using a non-linear regression analysis of the dose-response curve.
Below is a diagram illustrating the experimental workflow for the antiviral activity assay.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells.
1. Cell Culture and Treatment:
- Vero cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight at 37°C with 5% CO₂.
- The next day, the medium is replaced with a serial dilution of this compound in culture medium.
- The plates are incubated for 3 days at 37°C with 5% CO₂.
2. MTT Reagent Addition and Incubation:
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and the plates are incubated for another 4 hours at 37°C.
3. Solubilization and Absorbance Measurement:
- The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Signaling Pathways
The interaction between DENV NS3 and NS4B proteins is a critical nexus for the formation of the viral replication complex, which co-opts host cell membranes and factors to facilitate viral RNA synthesis. While the direct target of this compound is the NS3-NS4B interaction, the downstream consequences of inhibiting this interaction impact broader cellular processes. The formation of the replication complex is known to modulate host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune response. By preventing the formation of this complex, this compound indirectly interferes with these viral manipulation strategies.
The diagram below illustrates the logical relationship between the NS3-NS4B interaction, the formation of the replication complex, and the subsequent impact on viral replication and host cell signaling.
Conclusion
This compound demonstrates potent and pan-serotype in vitro activity against a wide range of DENV clinical isolates. Its novel mechanism of action, which involves the inhibition of the essential NS3-NS4B interaction, effectively halts viral replication. The comprehensive data presented in this guide underscore the potential of this compound as a valuable therapeutic agent for the treatment and prevention of dengue fever. Further clinical development is warranted to fully elucidate its efficacy and safety in human populations.
References
The Molecular Siege: A Technical Guide to Mosnodenvir's Inhibition of the Dengue Virus NS3-NS4B Interaction
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth examination of the mechanism of action of Mosnodenvir (JNJ-1802), a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). The focus of this document is to elucidate the core molecular interaction that this compound disrupts—the binding of the viral non-structural proteins NS3 and NS4B, a critical step in the formation of the viral replication complex. This guide will detail the experimental protocols used to characterize this inhibition, present collated quantitative data on the efficacy and pharmacokinetics of this compound, and visualize the key molecular pathways and experimental workflows.
Introduction: Targeting a Key Viral Interaction
Dengue virus, a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes causing a range of illnesses from debilitating fever to severe hemorrhagic fever and shock. The viral genome encodes a single polyprotein that is cleaved into structural and non-structural (NS) proteins. The NS proteins orchestrate the replication of the viral RNA genome within host cells, forming a replication complex (RC) on the membranes of the endoplasmic reticulum.
A crucial interaction for the assembly and function of the DENV replication complex is the binding of the NS3 and NS4B proteins.[1][2] NS3 is a multifunctional enzyme with protease and helicase activities, while NS4B is a transmembrane protein that induces membrane rearrangements to form the scaffold of the RC.[1][2] The interaction between the helicase domain of NS3 and the cytoplasmic loop of NS4B is essential for viral RNA replication.[1][2]
This compound (JNJ-1802) has emerged as a first-in-class antiviral agent that specifically targets and inhibits this NS3-NS4B interaction.[3][4] By preventing this crucial protein-protein binding, this compound effectively halts the formation of new viral RNA, thereby suppressing viral replication across all four dengue serotypes.[3][5] Although Johnson & Johnson has discontinued the Phase 2 field study of this compound for strategic reasons, the compound has been shown to be safe and well-tolerated in Phase 1 and 2a clinical studies, and its mechanism of action remains a significant area of interest for antiviral drug development.[6]
Quantitative Data on this compound's Efficacy and Pharmacokinetics
The following tables summarize the key quantitative data regarding the in vitro efficacy and in vivo pharmacokinetic properties of this compound.
Table 1: In Vitro Efficacy of this compound (JNJ-1802) Against Dengue Virus Serotypes
| Dengue Virus Serotype | Cell Line | EC50 (nM) | Reference(s) |
| DENV-1 | Vero | 0.057 - 11 | [3][5] |
| DENV-2 | Vero | 0.057 - 11 | [3][5] |
| DENV-3 | Vero | 0.057 - 11 | [3][5] |
| DENV-4 | Vero | 0.057 - 11 | [3][5] |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of the viral replication in cell culture.
Table 2: Pharmacokinetic Properties of this compound (JNJ-1802) in Mice
| Parameter | Value | Dosing | Reference(s) |
| Terminal Half-life (t½) | 6.2 hours | 1 and 3 mg/kg | [3] |
| Oral Bioavailability | 46% | 1 mg/kg | [3] |
| Oral Bioavailability | 59% | 3 mg/kg | [3] |
Experimental Protocols for Studying the NS3-NS4B Interaction and its Inhibition
This section details the key experimental methodologies employed to investigate the interaction between DENV NS3 and NS4B and the inhibitory effect of this compound.
Co-immunoprecipitation (Co-IP) to Demonstrate NS3-NS4B Interaction
Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to "pull down" a specific protein and its binding partners.
Protocol:
-
Cell Lysis: BHK-21 cells are infected with DENV-2 at a multiplicity of infection (MOI) of 1. At 48 hours post-infection, the cells are lysed in IP buffer (e.g., 50 mM Tris-HCl [pH 7.5], 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitors).
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for NS4B (or a control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G-agarose beads are added to the lysate and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with IP buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for NS3 and NS4B to detect the co-immunoprecipitated proteins.
In Situ Proximity Ligation Assay (PLA) for Visualizing NS3-NS4B Proximity
The in situ Proximity Ligation Assay (PLA) is a powerful technique for visualizing protein-protein interactions within fixed cells. A signal is generated only when the two target proteins are in close proximity (typically <40 nm).
Protocol:
-
Cell Preparation: BHK-21 cells are seeded on coverslips and infected with DENV-2 (MOI of 1) or transfected with plasmids expressing NS3 and NS4B.
-
Fixation and Permeabilization: At 48 hours post-infection/transfection, cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution provided in a commercial PLA kit (e.g., Duolink®).
-
Primary Antibody Incubation: Cells are incubated with a pair of primary antibodies raised in different species, one specific for NS3 (e.g., rabbit polyclonal) and one for NS4B (e.g., mouse monoclonal), overnight at 4°C.
-
PLA Probe Incubation: The cells are then incubated with PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides (anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation: If the PLA probes are in close proximity, a connector oligonucleotide is added, and a ligase joins the ends to form a circular DNA molecule. This reaction is typically carried out for 30 minutes at 37°C.
-
Amplification: The circular DNA is amplified via rolling circle amplification using a DNA polymerase, generating a long DNA product. This step is usually performed for 100 minutes at 37°C.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the DNA product, resulting in a bright fluorescent spot.
-
Imaging: The cells are mounted with a DAPI-containing mounting medium to stain the nuclei and imaged using a fluorescence microscope. Each fluorescent spot represents an NS3-NS4B interaction.
Surface Plasmon Resonance (SPR) for Quantifying Binding Affinity
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Protein Purification: Recombinant DENV NS3 helicase domain and the cytoplasmic loop of NS4B are expressed and purified.
-
Chip Immobilization: One of the proteins (e.g., NS3 helicase) is immobilized on the surface of an SPR sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis: The other protein (e.g., NS4B cytoplasmic loop) is injected at various concentrations over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the dissociation and association rate constants (KD = koff / kon).
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflows of the key experimental techniques.
Caption: Mechanism of this compound action on the DENV replication cycle.
Caption: Workflow for Co-immunoprecipitation of DENV NS3 and NS4B.
Caption: Workflow for In Situ Proximity Ligation Assay of NS3-NS4B.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for dengue fever. Its targeted inhibition of the essential NS3-NS4B interaction provides a clear and potent mechanism for suppressing viral replication. The experimental methodologies outlined in this guide have been instrumental in elucidating this mechanism and quantifying the efficacy of this compound. While the clinical development of this compound has been halted, the wealth of data generated from its study provides a valuable roadmap for future drug discovery and development efforts targeting the dengue virus and other flaviviruses. The NS3-NS4B interaction remains a validated and promising target for the development of novel antiviral therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dengue virus NS4B interacts with NS3 and dissociates it from single-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JnJ to discontinue Phase 2 Field Study evaluating investigational antiviral for Dengue prevention [medicaldialogues.in]
Structural Biology of Nodavirus Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synopsis: This technical guide provides an in-depth overview of the structural biology of protein interactions within the Nodaviridae family of viruses, with a particular focus on Flock House Virus (FHV) and Orsay Virus. The content of this document is based on the assumption that the user's query for "Mosnodenvir" was a likely misspelling of a virus within the Nodaviridae family, as no specific information for "this compound" could be located. This guide details the current understanding of nodaviral protein structures, their interactions, and the experimental methodologies used to elucidate them. It is intended to serve as a valuable resource for researchers in virology, structural biology, and those involved in the development of novel antiviral therapeutics.
Introduction to Nodaviridae Structural Biology
Nodaviridae are a family of non-enveloped, icosahedral viruses with bipartite positive-sense RNA genomes. The family includes well-studied members such as Flock House Virus (FHV), which infects insects, and Orsay Virus, the first virus known to naturally infect the nematode Caenorhabditis elegans. The study of nodavirus protein interactions is crucial for understanding the viral life cycle, including replication, assembly, and host-pathogen interactions.
The nodavirus genome is comprised of two RNA molecules, RNA1 and RNA2. RNA1 encodes for Protein A, the RNA-dependent RNA polymerase (RdRp) which is the central enzyme in viral replication. RNA2 encodes the capsid protein precursor. A subgenomic RNA, RNA3, is transcribed from RNA1 and encodes for Protein B2, a key suppressor of the host's RNA interference (RNAi) silencing pathway.
Quantitative Data on Nodavirus Protein Interactions
While numerous studies have qualitatively confirmed protein-protein and protein-RNA interactions within the Nodaviridae family, there is a notable scarcity of published quantitative binding data, such as dissociation constants (Kd), for protein-protein interactions. However, quantitative data for the interaction of the FHV B2 protein with double-stranded RNA (dsRNA) is available.
| Interacting Molecules | Virus/System | Method | Dissociation Constant (Kd) | Reference(s) |
| Flock House Virus Protein B2 and double-stranded RNA (dsRNA) | In vitro | Electrophoretic Mobility Shift Assay (EMSA) | ~1 nM | [1][2] |
This table will be updated as more quantitative data becomes available in the scientific literature.
Key Protein Interactions in the Nodavirus Life Cycle
Flock House Virus Protein A Self-Interaction
The RNA-dependent RNA polymerase, Protein A, has been shown to self-interact in vivo. This interaction is crucial for the formation of the viral replication complex, which occurs on the outer mitochondrial membrane. The self-association of Protein A is thought to be a prerequisite for its function in RNA synthesis.
Logical Relationship of Protein A Self-Interaction in Replication Complex Formation:
Caption: Self-interaction of FHV Protein A leading to replication complex formation.
Flock House Virus Protein B2 Interaction with dsRNA
Protein B2 is a potent suppressor of the host's RNAi response. It functions by binding to dsRNA, a key intermediate in the RNAi pathway. This interaction prevents the host's Dicer enzyme from cleaving the viral dsRNA into small interfering RNAs (siRNAs), thus protecting the virus from this antiviral mechanism. The B2 protein forms a homodimer that recognizes dsRNA in a sequence-independent manner.[1][2]
Signaling Pathway of FHV Protein B2 in RNAi Suppression:
Caption: Mechanism of RNAi suppression by FHV Protein B2.
Orsay Virus Capsid Protein Self-Assembly
The Orsay virus capsid is a T=3 icosahedral structure composed of 180 copies of the capsid protein (CP). Each CP consists of a shell (S) domain and a protruding (P) domain. The self-assembly of these CPs into a virus-like particle (VLP) is a critical step in virion formation. While the precise kinetics are still under investigation, it is understood to be a spontaneous process driven by protein-protein interactions.
Workflow for Orsay Virus VLP Self-Assembly:
Caption: Proposed self-assembly pathway of Orsay virus capsid proteins.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Nodavirus Protein Interactions
This protocol is adapted for the study of interactions between nodavirus proteins expressed in a suitable cell line (e.g., insect or mammalian cells).
1. Cell Lysis:
-
Culture and transfect cells to express the nodavirus proteins of interest, one of which should be tagged (e.g., with FLAG or HA).
-
Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a gentle lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Add the antibody specific to the tagged protein of interest and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the putative interacting protein.
Expression, Purification, and Crystallization of Orsay Virus-Like Particles (VLPs)
This protocol outlines the general steps for producing Orsay VLPs for structural studies.
1. Expression of Capsid Protein:
-
Clone the Orsay virus capsid protein gene into a suitable expression vector (e.g., a baculovirus transfer vector).
-
Generate recombinant baculovirus and use it to infect insect cells (e.g., Sf9 or High Five cells).
-
Culture the infected cells for an appropriate time to allow for VLP expression and assembly.
2. Purification of VLPs:
-
Harvest the cells and lyse them to release the VLPs.
-
Clarify the lysate by centrifugation.
-
Purify the VLPs from the clarified lysate using cesium chloride (CsCl) or sucrose density gradient ultracentrifugation.
-
Collect the fractions containing the VLPs.
3. Crystallization:
-
Concentrate the purified VLPs to an appropriate concentration (e.g., 4 mg/ml).
-
Perform crystallization screening using the sitting-drop vapor-diffusion method with various crystallization screens.
-
Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
4. Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and determine the structure using molecular replacement, if a homologous structure is available, or other phasing methods.
Cryo-Electron Microscopy (Cryo-EM) and Single Particle Analysis of Nodavirus Capsids
This protocol provides a general workflow for determining the structure of nodavirus capsids using cryo-EM.
1. Sample Preparation:
-
Purify the nodavirus particles or VLPs as described above.
-
Apply a small volume of the purified sample to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
2. Data Collection:
-
Load the frozen grid into a transmission electron microscope equipped with a cryo-stage.
-
Collect a large dataset of images (micrographs) of the vitrified particles at various tilt angles.
3. Image Processing and 3D Reconstruction:
-
Perform particle picking to select individual particle images from the micrographs.
-
Classify the 2D particle images to select for high-quality particles and remove contaminants.
-
Generate an initial 3D model of the capsid.
-
Refine the 3D reconstruction to high resolution using iterative refinement algorithms, applying icosahedral symmetry.
4. Model Building and Analysis:
-
Build an atomic model of the capsid protein into the final cryo-EM density map.
-
Refine the atomic model and analyze the structure to identify key features and protein-protein interfaces.
Conclusion and Future Directions
The structural biology of nodaviruses has provided significant insights into the assembly and function of these simple yet efficient pathogens. High-resolution structures of the Orsay virus capsid and the Flock House Virus B2 protein in complex with dsRNA have revealed key molecular details of their respective functions. However, a significant gap remains in the quantitative understanding of the protein-protein interactions that govern processes such as the self-assembly of the replication complex and the capsid. Future research employing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and advanced mass spectrometry will be crucial to fill this knowledge gap. A deeper, quantitative understanding of these interactions will undoubtedly pave the way for the rational design of novel antiviral therapies targeting these critical viral processes.
References
JNJ-1802: A Technical Overview of Early Preclinical Studies for the Treatment of Dengue Fever
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early preclinical data for JNJ-1802, a first-in-class, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). JNJ-1802 targets the essential interaction between the viral non-structural proteins NS3 and NS4B, a novel mechanism of action that disrupts the viral replication complex.[1][2][3] This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols employed, and visually represents the compound's mechanism of action and experimental workflows.
In Vitro Antiviral Activity
JNJ-1802 has demonstrated potent and broad-spectrum antiviral activity against all four serotypes of the dengue virus in various cell-based assays.
Table 1: In Vitro Efficacy of JNJ-1802 against Dengue Virus Serotypes
| DENV Serotype/Strain | Cell Line | Assay Readout | EC50 (nM) | Reference |
| DENV-1, DENV-2, DENV-3, DENV-4 | Vero E6 | Not Specified | 0.057 - 11 | [4][5] |
| DENV-2/RL | Vero | Viral RNA | 0.0123 | [6][7] |
| DENV-2/16681 | Vero | Viral RNA | 0.0128 | [6][7] |
| DENV-2/16681 | Vero | Not Specified | 0.059 | [8] |
| DENV-2/16681 (eGFP-infected) | Vero | Not Specified | Not Specified | [5] |
Key Findings:
-
JNJ-1802 exhibits picomolar to low nanomolar efficacy against a wide range of DENV clinical isolates, indicating its potential as a pan-serotype inhibitor.[1][8][9][10]
-
The compound demonstrates a strong concentration-dependent inhibitory effect on viral replication, with near-complete inhibition observed at concentrations of 1.6 nM or greater.[6][7]
-
The potent in vitro activity of JNJ-1802 has been consistently observed across different DENV strains and cell lines.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mouse and non-human primate models have established the in vivo efficacy and favorable pharmacokinetic profile of JNJ-1802.
Table 2: In Vivo Efficacy of JNJ-1802 in a Dengue Mouse Model
| Mouse Model | DENV Serotype(s) | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| AG129 | DENV-1, -2, -3, -4 | 0.2 - 60 mg/kg/day (b.i.d.), p.o. | Viral RNA reduction, Increased survival | Dose-dependent reduction in viremia and increased survival rate. | [11][12] |
| CD-1 (male, 6-8 weeks old) | Not specified | 3, 30, 0.3 mg/kg/day (q.d.), p.o. | Viraemia on Day 3 p.i. | Significant reduction in viral load. | [8] |
Table 3: Pharmacokinetic Parameters of JNJ-1802 in Preclinical Models
| Species | Dose | Route | Bioavailability (%) | Terminal Half-life (h) | Reference |
| Mouse (CD-1) | 1 mg/kg | Oral | 46 | 6.2 | [8] |
| Mouse (CD-1) | 3 mg/kg | Oral | 59 | 6.2 | [8] |
| Mouse (CD-1) | 2.5 mg/kg | IV | - | 6.2 | [8] |
Key Findings:
-
Oral administration of JNJ-1802 effectively reduces viral load and improves survival in mouse models of dengue infection across all four serotypes.[2][3][8][11][13][14]
-
The compound demonstrates potent efficacy in non-human primate models against DENV-1 and DENV-2.[1][2][3][8][13][14]
-
JNJ-1802 possesses a favorable pharmacokinetic profile in mice, with good oral bioavailability and a moderate terminal half-life.[8]
Mechanism of Action and Resistance
JNJ-1802 acts by disrupting the formation of the viral replication complex through the inhibition of the interaction between the non-structural proteins NS3 and NS4B.[1][2][7][8]
Signaling Pathway: Mechanism of Action of JNJ-1802
Caption: JNJ-1802 inhibits the interaction between DENV NS3 and NS4B proteins.
Resistance Profile:
-
Resistance mutations have been identified in the NS4B protein, specifically V91A, L94F, and T108I.[8][15] The V91A mutation has been shown to confer strong resistance to JNJ-1802.[15]
Experimental Protocols
In Vitro Antiviral Activity Assays
Cell Lines:
-
Vero E6 cells (African green monkey kidney) were a commonly used cell line.[5][9] Other cell lines utilized include Vero, C6/36, Huh-7, and THP-1/DC-SIGN cells.[12]
General Protocol:
-
Cells were seeded in microtiter plates.
-
Serial dilutions of JNJ-1802 were added to the cells.
-
Cells were infected with a specific DENV serotype or clinical isolate.
-
After an incubation period, antiviral activity was assessed by quantifying the reduction in viral RNA using RT-qPCR or by measuring the reduction in virus-induced cytopathic effect.[6][7]
-
The 50% effective concentration (EC50) was calculated as the compound concentration required to inhibit viral replication by 50%.
In Vivo Efficacy Studies in Mice
Animal Model:
-
AG129 mice, which are deficient in interferon-α/β and -γ receptors, are a standard model for dengue virus infection.[11] CD-1 mice were also used.[8]
General Protocol:
-
Mice were infected with a specific DENV serotype.
-
Treatment with JNJ-1802 or a vehicle control was initiated, typically 1 hour before infection, and administered orally (p.o.) once (q.d.) or twice daily (b.i.d.).[8][11]
-
Viremia was assessed at specific time points post-infection (e.g., Day 3) by quantifying viral RNA in the blood using RT-qPCR.[8][11]
-
Survival rates were monitored over a defined period (e.g., 25 days).[11]
Experimental Workflow: In Vivo Efficacy in Mouse Model
Caption: Workflow of the in vivo efficacy studies in the AG129 mouse model.
Conclusion
The early preclinical data for JNJ-1802 strongly support its continued development as a potential prophylactic and therapeutic agent for dengue fever. Its novel mechanism of action, potent pan-serotype in vitro activity, and significant in vivo efficacy in established animal models are highly promising.[1][2][3][8] The compound has a high barrier to resistance and a favorable pharmacokinetic profile.[1][8] JNJ-1802 has successfully completed a Phase 1 first-in-human clinical study where it was found to be safe and well-tolerated and is progressing into further clinical studies.[1][2][3][8][14]
References
- 1. researchgate.net [researchgate.net]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature [jnj.com]
- 4. Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 7. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Centre for Drug Design and Discovery [cd3.be]
- 14. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | INN [investingnews.com]
- 15. biorxiv.org [biorxiv.org]
Targeting the DENV NS3-NS4B Complex: A Technical Guide for Antiviral Drug Development
For Immediate Release
Singapore – November 13, 2025 – The intricate dance between viral and host proteins during a Dengue virus (DENV) infection presents a complex challenge for antiviral therapeutic development. A critical interaction within the viral replication machinery, the complex formed by the non-structural proteins NS3 and NS4B, has emerged as a high-value target for novel antiviral strategies. This technical guide provides an in-depth rationale for targeting the DENV NS3-NS4B protein complex, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.
Executive Summary
The DENV NS3-NS4B protein-protein interaction is a cornerstone of the viral replication process. NS3 is a multifunctional enzyme with helicase and protease activities, while NS4B is a transmembrane protein that anchors the replication complex to the endoplasmic reticulum membrane. Their association is essential for the proper functioning of the viral replication machinery and for the virus's ability to evade the host's innate immune response. The clinical and preclinical success of small molecule inhibitors that disrupt this complex underscores its potential as a pan-serotype drug target.
The Rationale for Targeting the NS3-NS4B Complex
The targeting of the DENV NS3-NS4B interaction is predicated on two fundamental aspects of the viral life cycle: its essential role in viral replication and its involvement in circumventing the host's immune defenses.
1. A Linchpin in Viral Replication:
The formation of the NS3-NS4B complex is a critical step in the assembly of the DENV replication complex (RC) on the host cell's endoplasmic reticulum membrane.[1][2] This interaction is believed to correctly position the NS3 helicase at the site of RNA synthesis, facilitating the unwinding of the viral RNA genome for replication.[2] Studies have shown that NS4B modulates the helicase activity of NS3, further highlighting the functional importance of their association.[1][2][3] The disruption of this interaction has been shown to be lethal for the virus, making it an attractive target for antiviral intervention.[3]
2. A Key Player in Immune Evasion:
Dengue virus has evolved sophisticated mechanisms to counteract the host's innate immune response, particularly the type I interferon (IFN) signaling pathway. The NS4B protein is a known antagonist of this pathway, acting to suppress the phosphorylation of the STAT1 transcription factor, a key step in the IFN signaling cascade.[4][5][6][7] By inhibiting the IFN response, the virus can establish a productive infection. While the direct role of the NS3-NS4B interaction in this process is still under investigation, targeting this complex could potentially disrupt NS4B's ability to interfere with host immunity.
Quantitative Data: A Foundation for Drug Discovery
The development of inhibitors targeting the NS3-NS4B complex is guided by robust quantitative data that characterizes the interaction and the efficacy of potential drug candidates.
Binding Affinity of the NS3-NS4B Interaction:
Surface Plasmon Resonance (SPR) has been employed to quantify the binding affinity between the DENV2 NS3 helicase domain and the NS4B protein.
| Interacting Proteins | Method | Dissociation Constant (KD) | Reference |
| DENV2 NS3 Helicase Domain & DENV2 NS4B | SPR | 222 ± 4 nM | [8][9] |
Efficacy of NS3-NS4B Inhibitors:
Several small molecule inhibitors have been developed that potently inhibit DENV replication by targeting the NS3-NS4B interaction. The efficacy of these compounds is typically measured by their 50% effective concentration (EC50) in cell-based assays and their 50% cytotoxic concentration (CC50) to assess their therapeutic window.
| Compound | DENV Serotype(s) | EC50 | CC50 | Cell Line | Reference |
| JNJ-1802 | DENV-1, -2, -3, -4 | 0.057 - 11 nM | >2260 nM | Vero | [2][10][11][12] |
| JNJ-A07 | DENV-1, -2, -3, -4 | Nanomolar to picomolar range | Not specified in abstract | Multiple | [13] |
| NITD-618 | DENV-1, -2, -3, -4 | 1.0 - 4.1 µM | >40 µM | Not specified | [5] |
| Spiropyrazolopyridone Cpd 14a | DENV-2, -3 | 10 - 80 nM | Not specified in abstract | Not specified | [14] |
Experimental Protocols: Key Methodologies
The study of the NS3-NS4B interaction and the development of its inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
1. Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Interaction:
This technique is used to demonstrate that NS3 and NS4B associate within infected cells.
-
Cell Culture and Infection: Baby Hamster Kidney (BHK-21) cells are infected with DENV-2 at a multiplicity of infection (MOI) of 1.[2]
-
Cell Lysis: At 48 hours post-infection, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. A primary antibody specific for NS3 (or NS4B) is added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NS4B (or NS3) and a secondary HRP-conjugated antibody for detection by chemiluminescence.
2. Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis:
SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.
-
Protein Purification: Recombinant DENV2 NS3 helicase domain and full-length NS4B are expressed and purified.
-
Immobilization: The NS4B protein (ligand) is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: The NS3 helicase domain (analyte) is flowed over the sensor chip at various concentrations. The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is measured in real-time to generate sensorgrams.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The dissociation constant (KD) is then calculated as koff/kon. For the interaction between the DENV2 helicase domain and NS4B, a KD of 222 ± 4 nM has been reported.[8][9]
3. In Situ Proximity Ligation Assay (PLA) for Visualizing Interaction:
PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial context.
-
Cell Culture and Transfection/Infection: BHK-21 cells are seeded on coverslips and either infected with DENV-2 or co-transfected with plasmids expressing NS3 and NS4B.[2]
-
Fixation and Permeabilization: At 48 hours post-transfection/infection, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies raised in different species that are specific for NS3 and NS4B.
-
PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added.
-
Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the DNA oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification using a fluorescently labeled probe.
-
Visualization: The resulting fluorescent spots, each representing a single protein-protein interaction event, are visualized by fluorescence microscopy.
Visualizing the Molecular Landscape
DENV Replication Complex and the Role of NS3-NS4B
Caption: DENV replication complex on the ER membrane.
Experimental Workflow for Studying NS3-NS4B Interaction
Caption: Workflow for characterizing the NS3-NS4B interaction.
NS4B-Mediated Inhibition of IFN Signaling
Caption: Inhibition of STAT1 phosphorylation by DENV NS4B.
Conclusion
The DENV NS3-NS4B protein complex represents a validated and highly promising target for the development of direct-acting antiviral agents against all four serotypes of the dengue virus. The essential nature of this interaction for viral replication, coupled with its role in immune evasion, provides a strong rationale for a targeted drug discovery approach. The quantitative data from binding and cell-based assays, along with the detailed experimental protocols outlined in this guide, offer a solid foundation for researchers, scientists, and drug development professionals to advance the next generation of dengue therapeutics. The continued exploration of the intricacies of the NS3-NS4B complex will undoubtedly pave the way for innovative and effective treatments for this global health threat.
References
- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Inhibition of interferon signaling by dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mapping the Interactions between the NS4B and NS3 proteins of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the Interactions between the NS4B and NS3 Proteins of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Blocking NS3-NS4B interaction inhibits dengue virus in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. canadacommons.ca [canadacommons.ca]
- 13. To block dengue, humans and mosquitoes could share antivirals | Drug Discovery News [drugdiscoverynews.com]
- 14. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Mosnodenvir Antiviral Assay for Dengue Virus-Infected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, causing an estimated 100 to 400 million infections annually. The development of effective antiviral therapies is a critical public health priority. Mosnodenvir (also known as JNJ-1802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus.[1][2][3] This document provides detailed protocols for assessing the antiviral activity of this compound in DENV-infected cells, including methods for determining viral replication inhibition and cytotoxicity.
Mechanism of Action
This compound functions by targeting the interaction between two of the virus's nonstructural proteins, NS3 and NS4B.[1][2] This interaction is essential for the formation of the viral replication complex, where the viral RNA is copied. By binding to NS4B, this compound allosterically inhibits the NS3 helicase/protease, preventing the formation of the NS3-NS4B complex and thereby halting viral RNA replication.[1][2]
Quantitative Data Summary
The antiviral potency of this compound has been demonstrated across all four dengue virus serotypes, with EC50 values typically in the low nanomolar to picomolar range. The compound exhibits limited cytotoxicity in various cell lines commonly used for DENV research.
| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Cell Line(s) | Reference(s) |
| EC50 (nM) | 0.057 - 1.8 | 0.04 - 1.4 | 0.057 - 11 | 0.057 - 11 | Vero, Huh-7, C6/36, THP-1/DC-SIGN | [1][3][4] |
| Assay | Cell Line(s) | CC50 (µM) | Reference(s) |
| Cytotoxicity | Vero, Huh-7, C6/36, THP-1/DC-SIGN | >10 (Limited cytotoxicity observed) | [1][3] |
Experimental Protocols
Two primary methods are detailed below for quantifying the antiviral efficacy of this compound: the Plaque Reduction Neutralization Test (PRNT) for infectious virus particle quantification and Quantitative Reverse Transcription PCR (qRT-PCR) for viral RNA quantification. A standard cytotoxicity assay is also described to assess the compound's effect on host cell viability.
Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock (of desired serotype)
-
This compound stock solution (in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Carboxymethyl cellulose (CMC) or Agarose
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed Vero or BHK-21 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10^5 cells/well for a 12-well plate).
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Dilution and Virus Preparation:
-
Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS. A typical starting concentration range could be from 100 nM down to the picomolar range, based on its known EC50.
-
Dilute the DENV stock in DMEM with 2% FBS to a concentration that will produce 50-100 plaques per well.
-
Mix equal volumes of each this compound dilution with the diluted virus.
-
Incubate the virus-compound mixture at 37°C for 1 hour to allow the compound to interact with the virus.
-
-
Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the cells once with sterile PBS.
-
Inoculate the cells with 100-200 µL of the virus-compound mixture.
-
Incubate at 37°C for 1-2 hours, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
Prepare a 1.2% CMC or 0.8% agarose overlay medium in 2X DMEM.
-
After the incubation period, aspirate the inoculum and gently add 1 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.
-
-
Staining and Plaque Counting:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Gently remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Carefully wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound).
-
Determine the PRNT50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Quantitative Reverse Transcription PCR (qRT-PCR)
This method quantifies the amount of viral RNA in infected cells to determine the effect of this compound on viral replication.
Materials:
-
Huh-7 or other DENV-permissive cells
-
Dengue virus stock
-
This compound stock solution
-
Cell culture reagents (as above)
-
RNA extraction kit
-
qRT-PCR master mix
-
DENV-specific primers and probe
-
qRT-PCR instrument
-
24-well or 48-well cell culture plates
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 24-well or 48-well plates and incubate overnight to reach approximately 80-90% confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Aspirate the old medium and add the medium containing the different concentrations of this compound to the cells. Include a "no compound" control.
-
-
Infection:
-
Infect the cells with DENV at a Multiplicity of Infection (MOI) of 0.1 to 1.
-
Incubate the plates at 37°C with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction:
-
At the end of the incubation period, harvest the cell supernatant or lyse the cells directly in the wells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Perform a one-step or two-step qRT-PCR using a DENV-specific primer and probe set. A common target is the 5' untranslated region (UTR) or the Capsid gene.
-
Set up the reaction mixture with the qRT-PCR master mix, primers, probe, and extracted RNA.
-
Run the qRT-PCR program on a real-time PCR instrument. Include a standard curve of known DENV RNA concentrations to quantify the viral RNA in the samples.
-
-
Data Analysis:
-
Quantify the viral RNA copy number in each sample using the standard curve.
-
Calculate the percentage of inhibition of viral RNA replication for each this compound concentration compared to the virus control.
-
Determine the EC50 value, the concentration of this compound that inhibits viral RNA replication by 50%, using dose-response curve analysis.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to assess the cytotoxicity of the compound.
Materials:
-
Cells used for the antiviral assay
-
This compound stock solution
-
Cell culture reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium at the same concentrations used in the antiviral assay.
-
Aspirate the old medium and add 100 µL of the medium containing the compound dilutions to the cells. Include a "no compound" (cell control) and a "no cells" (background control) well.
-
Incubate for the same duration as the antiviral assay (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the cell control.
-
Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the log of the compound concentration.
-
Visualizations
Caption: Experimental workflow for this compound antiviral assay.
Caption: Overview of the Dengue Virus replication cycle.
References
- 1. genomica.uaslp.mx [genomica.uaslp.mx]
- 2. Quantitative Competitive Reverse Transcription-PCR for Quantification of Dengue Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invitro antiviral assay against dengue virus | PPTX [slideshare.net]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Mosnodenvir in a Dengue Virus Replicon System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mosnodenvir (formerly JNJ-1802), a potent pan-serotype dengue virus (DENV) inhibitor, in conjunction with DENV replicon systems. This document outlines the mechanism of action, quantitative data on its antiviral activity, and detailed protocols for assessing its efficacy and cytotoxicity in cell-based assays.
Introduction to this compound and Dengue Virus Replicon Systems
This compound is an orally bioavailable antiviral compound that has demonstrated potent activity against all four serotypes of the dengue virus.[1][2] Its mechanism of action involves the inhibition of the crucial interaction between two viral non-structural proteins, NS3 and NS4B.[1][2][3] This disruption prevents the formation of the viral replication complex, a critical step for the amplification of viral RNA.[1][2]
Dengue virus replicon systems are powerful and safe tools for studying viral replication and for the screening of antiviral compounds.[1][4][5][6] These systems utilize genetically engineered viral genomes that can replicate within host cells but are incapable of producing infectious virus particles, as the structural genes have been replaced with a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).[1][4][5][6] The expression level of the reporter gene directly correlates with the level of viral RNA replication, providing a quantitative measure of antiviral drug efficacy.[6]
Quantitative Data Summary
This compound exhibits potent antiviral activity against all four DENV serotypes with minimal cytotoxicity in various cell lines. The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
| Compound | DENV Serotype | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (JNJ-1802) | DENV-1, -2, -3, -4 | Vero | Virus Inhibition | 0.057 - 11 | >3 (in Vero cells) | >272 - >52,631 | [2][7] |
| This compound (JNJ-1802) | DENV-2 | Vero | Virus Inhibition | 0.44 | 3 | ~6818 | [7] |
| This compound (JNJ-1802) | DENV-1, -2, -3, -4 | Various (Vero, C6/36, Huh-7, THP-1/DC-SIGN) | Virus Inhibition | Not specified | Limited cytotoxicity reported | Not specified | [2] |
Note: The wide range of EC50 values reflects the pan-serotype activity of this compound. The Selectivity Index is a crucial indicator of a compound's therapeutic window.
Mechanism of Action: Inhibition of NS3-NS4B Interaction
This compound's primary mechanism of action is the disruption of the protein-protein interaction between the viral non-structural proteins NS3 and NS4B. This interaction is essential for the formation and function of the dengue virus replication complex. By preventing the association of NS3 and NS4B, this compound effectively halts viral RNA synthesis.
Caption: this compound inhibits the formation of the DENV NS3-NS4B complex.
Experimental Workflow for Antiviral Testing
The general workflow for evaluating the antiviral activity of this compound using a dengue virus replicon system involves several key steps, from cell culture to data analysis.
Caption: Workflow for evaluating this compound in a DENV replicon system.
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound.
Protocol 1: Luciferase-Based Dengue Replicon Assay
This protocol is designed for use with a stable cell line harboring a luciferase-based DENV replicon.
Materials:
-
DENV replicon cell line (e.g., BHK-21 or Huh-7 cells stably expressing a DENV replicon with a luciferase reporter)
-
Complete culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the DENV replicon cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium without the selection antibiotic.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 100 nM down to 0.001 nM in 10-fold dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration, typically ≤0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the vehicle-treated cells to 100%.
-
Plot the percentage of luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Protocol 2: GFP-Based Dengue Replicon Assay
This protocol is suitable for transient or stable DENV replicon systems expressing Green Fluorescent Protein (GFP).
Materials:
-
Cells suitable for DENV replicon transfection (e.g., BHK-21 or Huh-7)
-
DENV GFP-replicon plasmid DNA or in vitro transcribed RNA
-
Transfection reagent (for plasmid DNA) or electroporator (for RNA)
-
Complete culture medium
-
This compound
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Cell Seeding and Transfection (for transient assays):
-
Seed cells in a 96-well black, clear-bottom plate.
-
Transfect the cells with the DENV GFP-replicon DNA or RNA according to standard protocols.
-
Allow cells to recover and express the replicon for 24 hours.
-
-
Compound Treatment:
-
Follow the same procedure for preparing and adding serial dilutions of this compound as described in Protocol 1.
-
-
GFP Measurement:
-
After the 48-72 hour incubation, measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 488 nm and emission at 509 nm).
-
Alternatively, for more detailed analysis, use a high-content imager to quantify the number of GFP-positive cells and the mean fluorescence intensity per cell.
-
-
Data Analysis:
-
Normalize the GFP signal to the vehicle-treated control.
-
Calculate the EC50 value as described in Protocol 1.
-
Protocol 3: Cytotoxicity Assay (MTS/MTT Assay)
This assay should be performed in parallel with the antiviral assays to determine the cytotoxicity of this compound on the host cells.
Materials:
-
The same cell line used for the replicon assay (without the replicon)
-
Complete culture medium
-
This compound
-
96-well clear tissue culture plates
-
MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well clear plate at the same density as in the antiviral assay.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a "no-cell" control (medium only) and a "no-drug" control (cells with vehicle).
-
-
MTS/MTT Assay:
-
After the same incubation period as the antiviral assay (48-72 hours), add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Conclusion
The dengue virus replicon system provides a robust and reliable platform for the evaluation of antiviral compounds like this compound. The protocols outlined in these application notes offer a systematic approach to quantifying the potent, pan-serotype inhibitory activity of this compound and assessing its safety profile in relevant cell lines. These methods are essential for the preclinical development of promising antiviral candidates for the treatment of dengue fever.
References
- 1. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Dengue type-2 virus replicons expressing GFP reporter gene in study of viral RNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for Testing Mosnodenvir Antiviral Activity Against Dengue Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4). The development of effective antiviral therapies is crucial for managing dengue fever and its more severe forms, dengue hemorrhagic fever and dengue shock syndrome. Mosnodenvir (also known as JNJ-1802) is a potent, orally bioavailable, pan-serotype DENV inhibitor that has shown promising results in preclinical studies.[1][2] These application notes provide detailed protocols for testing the antiviral activity of this compound against DENV in various suitable cell lines.
This compound's mechanism of action involves the inhibition of the interaction between two viral non-structural proteins, NS3 and NS4B.[1][3] This interaction is essential for the formation of the viral replication complex, and its disruption effectively blocks the synthesis of new viral RNA.[1]
Suitable Cell Lines for Dengue Virus Antiviral Testing
The selection of an appropriate cell line is critical for the accurate assessment of antiviral compounds. Several cell lines are permissive to DENV infection and are commonly used for antiviral screening.
-
Vero Cells: Derived from the kidney of an African green monkey, Vero cells are widely used for the propagation of various viruses, including DENV. They are particularly useful for plaque assays due to their ability to form clear plaques. However, they have a deficient interferon response, which can lead to higher virus yields.
-
Vero E6 Cells: A clone of Vero cells, Vero E6 are also highly susceptible to DENV infection and are frequently used in antiviral assays.[4]
-
Huh-7 Cells: A human hepatoma cell line, Huh-7 cells are physiologically relevant as the liver is a primary target of DENV in humans.[5][6] They are susceptible to all four DENV serotypes and support robust viral replication.[5][7]
-
C6/36 Cells: Derived from Aedes albopictus mosquito larvae, C6/36 cells are commonly used for the propagation and titration of DENV.[8][9] They are particularly useful for growing virus stocks to high titers.
-
THP-1 Cells: A human monocytic cell line, THP-1 cells are relevant for studying the infection of immune cells, which are important targets of DENV.[10][11] They can be differentiated into macrophage-like cells for more physiologically relevant studies.[12]
Quantitative Data Summary: Antiviral Activity of this compound
The following table summarizes the reported in vitro antiviral activity of this compound against the four DENV serotypes in various cell lines. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.
| Cell Line | DENV Serotype | EC50 (nM) | Reference |
| Multiple | DENV-1 | 0.057 - 11 | [1] |
| Multiple | DENV-2 | 0.057 - 11 | [1] |
| Multiple | DENV-3 | 0.057 - 11 | [1] |
| Multiple | DENV-4 | 0.057 - 11 | [1] |
| Vero | DENV-2 | 1.4 | [2] |
Note: The EC50 values for this compound are reported to be in the picomolar to nanomolar range across the four DENV serotypes.[1] Specific EC50 values for each serotype in each cell line are proprietary to the developing pharmaceutical companies and not always publicly available.
Experimental Protocols
Dengue Virus Propagation in C6/36 Cells
This protocol describes the method for preparing high-titer DENV stocks.
Materials:
-
C6/36 cells
-
Growth medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS)
-
Infection medium: RPMI 1640 supplemented with 2% FBS
-
DENV stock (DENV-1, -2, -3, or -4)
-
T-75 flasks
-
Sterile, conical tubes
Procedure:
-
Seed C6/36 cells in T-75 flasks and grow until they reach 80-90% confluency.
-
Remove the growth medium and wash the cell monolayer once with sterile phosphate-buffered saline (PBS).
-
Dilute the DENV stock in infection medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Add the diluted virus to the cell monolayer and incubate for 2 hours at 28°C with gentle rocking every 30 minutes.
-
After the adsorption period, remove the virus inoculum and add 15 mL of fresh infection medium.
-
Incubate the infected cells at 28°C for 5-7 days, or until a clear cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the virus and centrifuge at 1,500 x g for 10 minutes to remove cell debris.
-
Aliquot the virus stock and store at -80°C.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound on the selected host cell lines.
Materials:
-
Host cell line (e.g., Vero, Huh-7)
-
Growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control with medium and a "solvent" control with the highest concentration of DMSO used.
-
Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for measuring the neutralization of DENV infectivity.
Materials:
-
Vero cells
-
Growth medium
-
Infection medium
-
DENV stock
-
This compound
-
24-well plates
-
Overlay medium: 1:1 mixture of 2X MEM and 1.6% carboxymethyl cellulose (CMC)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix each compound dilution with an equal volume of DENV diluted to produce 50-100 plaques per well. Incubate this mixture for 1 hour at 37°C.
-
Remove the growth medium from the Vero cell monolayers and wash with PBS.
-
Add 100 µL of the virus-compound mixture to each well. Include a "virus only" control.
-
Incubate for 2 hours at 37°C for virus adsorption.
-
Gently remove the inoculum and add 1 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.
-
Fix the cells by adding 10% formalin for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the "virus only" control and determine the EC50 value.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
Materials:
-
Host cell line (e.g., Huh-7)
-
Growth medium
-
Infection medium
-
DENV stock
-
This compound
-
24-well plates
-
Vero cells for titration by plaque assay
Procedure:
-
Seed Huh-7 cells in a 24-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with DENV at an MOI of 0.1.
-
Incubate the plates at 37°C for 48-72 hours.
-
Harvest the culture supernatants and perform 10-fold serial dilutions.
-
Titrate the infectious virus in the supernatants using a standard plaque assay on Vero cells (as described in the PRNT protocol, without the compound).
-
Calculate the reduction in virus titer for each compound concentration compared to the "virus only" control and determine the EC50 value.
Visualizations
Caption: Dengue virus replication cycle and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-1802 (this compound, JNJ-64281802) | DENV inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Pan-serotype dengue virus inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. THE REPLICATION EFFICIENCY OF DENGUE VIRUS SEROTYPE 1 ISOLATED FROM PATIENTS WITH DENGUE FEVER IN HUMAN HEPATOCYTE CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analysis of Huh-7 cells infected with Dengue virus by label-free LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Growth and production of the dengue virus in C6/36 cells and identification of a laminin-binding protein as a candidate serotype 3 and 4 receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential Expression of Human MicroRNAs During Dengue Virus Infection in THP-1 Monocytes [frontiersin.org]
- 11. Induction of Osteopontin by Dengue Virus-3 Infection in THP-1 Cells: Inhibition of the Synthesis by Brefelamide and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-1802 in In Vitro Dengue Virus Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of JNJ-1802 (also known as mosnodenvir), a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). The protocols detailed below are based on established methodologies for evaluating the antiviral efficacy of JNJ-1802.
Introduction
JNJ-1802 is a first-in-class antiviral compound that targets the interaction between two dengue virus non-structural proteins, NS3 and NS4B.[1][2] This interaction is crucial for the formation of the viral replication complex, and its disruption effectively halts viral RNA replication.[3][4] JNJ-1802 has demonstrated potent in vitro activity in the picomolar to low nanomolar range against all four dengue serotypes.[1][5][6][7]
Mechanism of Action
JNJ-1802 functions by preventing the association between the NS3 and NS4B proteins within the host cell cytoplasm, which is a critical step in the formation of the dengue virus replication complex.[1][2] This inhibitory action is highly specific to the dengue virus, with significantly lower activity against other flaviviruses.[1]
Data Presentation
In Vitro Antiviral Activity of JNJ-1802
The 50% effective concentration (EC₅₀) of JNJ-1802 has been determined across various dengue virus serotypes and strains in different cell lines. The compound consistently demonstrates potent activity, with EC₅₀ values ranging from picomolar to low nanomolar concentrations.[1][5]
| Cell Line | DENV Serotype/Strain | EC₅₀ (nM) | Reference |
| Vero | DENV-1 | <0.04 - 1.8 | [1] |
| Vero | DENV-2 | <0.04 - 1.8 | [1] |
| Vero | DENV-3 | <0.04 - 1.8 | [1] |
| Vero | DENV-4 (except genotype 3) | <0.04 - 1.8 | [1] |
| Vero | DENV-4 (genotype 3, Thailand strain) | 45 | [1] |
| Vero | DENV-2/16681 | 0.059 | [1] |
| Vero | DENV-2/RL | 0.057 - 11 | [3] |
| Vero | DENV-2/16681 | 0.0128 | [8][9] |
| Vero | DENV-2/RL | 0.0123 | [8][9] |
| Huh-7 | DENV-2 | Not specified | [3] |
| C6/36 | DENV-2 | Not specified | [3] |
| THP-1/DC-SIGN | DENV-2 | Not specified | [3] |
Note: EC₅₀ values can vary depending on the specific assay conditions, virus strain, and cell line used.
Impact of Human Serum on Antiviral Activity
The presence of human serum can affect the in vitro efficacy of antiviral compounds. For JNJ-1802, the protein-binding adjusted EC₅₀ was determined in the presence of 50% human serum.
| Cell Line | DENV Serotype/Strain | Condition | EC₅₀ (nM) | Fold Change | Reference |
| Vero | DENV-2 | Without 50% human serum | ~0.058 | - | [1] |
| Vero | DENV-2 | With 50% human serum | 1.40 | 24 | [1] |
Resistance Mutations
In vitro resistance selection studies have identified specific amino acid substitutions in the NS4B protein that confer resistance to JNJ-1802.
| NS4B Mutation | Level of Resistance | Reference |
| T108I | Low | [10] |
| V91A | High | [10] |
| L94F | High | [10] |
The V91A mutation, in particular, has been shown to confer strong resistance to JNJ-1802 across multiple DENV-2 genotypes, increasing the EC₅₀ value by over 600-fold.[10]
Experimental Protocols
General Antiviral Activity Assay (CPE Reduction or Plaque Reduction)
This protocol provides a general workflow for assessing the antiviral activity of JNJ-1802.
Materials:
-
Susceptible cell line (e.g., Vero, Huh-7)
-
Dengue virus stock (specify serotype and strain)
-
JNJ-1802
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for chosen readout method (e.g., RT-qPCR, crystal violet for plaque staining, luciferase substrate for reporter virus)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of dilutions of JNJ-1802 in cell culture medium. It is recommended to use a concentration range that spans several orders of magnitude around the expected EC₅₀ (e.g., from 0.001 nM to 100 nM).
-
Infection: Once cells are confluent, infect them with the dengue virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a short adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different concentrations of JNJ-1802 to the cells. Include appropriate controls (virus-only and mock-infected).
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 3-5 days).
-
Readout: Assess the level of viral replication using a suitable method:
-
RT-qPCR: Quantify viral RNA from cell culture supernatants.
-
Plaque Reduction Assay: Fix and stain the cell monolayer to visualize and count viral plaques.
-
Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
Cell Viability Assay: Measure cell viability to assess the cytopathic effect (CPE) of the virus.
-
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition against the log concentration of JNJ-1802 and fitting the data to a dose-response curve.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle JNJ-1802 exerts its inhibitory effect.
Procedure:
-
Infect cells with dengue virus as described above.
-
Add a fixed, inhibitory concentration of JNJ-1802 (e.g., 10 nM) at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).[1]
-
Include a control where the compound is present throughout the experiment.
-
Harvest all samples at a late time point (e.g., 24 or 48 hours post-infection).
-
Quantify viral replication.
-
Interpretation: If JNJ-1802 is effective only when added early post-infection, it likely targets an early stage of the viral life cycle. The finding that JNJ-1802 is effective even when added several hours post-infection is consistent with its mechanism of action in inhibiting the formation of the replication complex, a post-entry event.[1]
NS3-NS4B Interaction Assay (Co-immunoprecipitation)
This protocol is to confirm the mechanism of action of JNJ-1802 by observing its effect on the NS3-NS4B interaction.
Materials:
-
Huh-7 cells stably expressing T7 RNA polymerase.
-
Expression plasmids for DENV-2 NS2B-NS3 and HA-tagged NS4B.
-
JNJ-1802
-
Lysis buffer
-
Anti-HA antibody-conjugated beads
-
Antibodies for Western blotting (anti-NS3, anti-HA)
Procedure:
-
Transfection: Co-transfect Huh-7 cells with the NS2B-NS3 and HA-NS4B expression plasmids.
-
Treatment: Four hours post-transfection, treat the cells with various concentrations of JNJ-1802 or DMSO (vehicle control).[1]
-
Lysis: After a suitable incubation period (e.g., 14 hours), lyse the cells.
-
Immunoprecipitation: Perform immunoprecipitation using anti-HA antibody-conjugated beads to pull down HA-NS4B and any interacting proteins.
-
Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies against NS3 and HA.
-
Interpretation: A dose-dependent decrease in the amount of co-immunoprecipitated NS3 with HA-NS4B in the presence of JNJ-1802 indicates that the compound disrupts the NS3-NS4B interaction.
Conclusion
JNJ-1802 is a highly potent inhibitor of dengue virus replication in vitro, with a well-defined mechanism of action. The provided protocols offer a framework for researchers to further investigate its antiviral properties and to evaluate its efficacy against different dengue virus strains and in various experimental settings. Careful consideration of cell lines, virus strains, and assay conditions is crucial for obtaining reproducible and meaningful results.
References
- 1. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Centre for Drug Design and Discovery [cd3.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Blocking NS3-NS4B interaction inhibits dengue virus in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 9. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Plaque Reduction Neutralization Assay (PRNT) Featuring Mosnodenvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Plaque Reduction Neutralization Test (PRNT) is a highly specific and quantitative serological assay used to measure the concentration of neutralizing antibodies against a specific virus.[1] It is considered the gold standard for determining the ability of antibodies in a sample (e.g., serum) to prevent viral infection of cultured cells.[2][3][4][5] This assay is crucial in virology research, vaccine development, and the evaluation of antiviral therapeutics.[4]
Mosnodenvir (JNJ-1802) is an orally active, pan-serotype dengue virus (DENV) inhibitor.[6] It functions by blocking the interaction between the viral nonstructural proteins NS3 and NS4B, which is essential for the formation of new viral RNA and subsequent viral replication.[6] Given its mechanism of action and therapeutic potential against all four dengue serotypes, a robust method to assess its efficacy and the host immune response is critical. This document provides a detailed protocol and application notes for a Plaque Reduction Neutralization Assay that can be adapted for this compound and other antiviral compounds targeting dengue virus.
Applications
The PRNT for this compound or antibodies generated in response to DENV infection in the presence of the drug can be applied in several key areas:
-
Vaccine Efficacy Studies: To quantify the titer of neutralizing antibodies induced by dengue vaccine candidates.
-
Therapeutic Antibody Development: To assess the neutralizing potency of monoclonal antibodies developed as potential dengue therapies.
-
Antiviral Drug Screening: To determine the in vitro efficacy of antiviral compounds like this compound by measuring the reduction in viral plaques.
-
Seroepidemiological Studies: To determine the prevalence of neutralizing antibodies against different dengue serotypes in a population.
-
Clinical Trials: To evaluate the immunogenicity of vaccines and the effectiveness of antiviral treatments in clinical trial participants.[3][7]
Experimental Protocol
This protocol outlines the general steps for performing a PRNT. Specific parameters such as the choice of cell line, virus titer, and incubation times should be optimized for the specific dengue virus serotype and laboratory conditions.
1. Materials and Reagents
-
Cells: A cell line susceptible to dengue virus infection (e.g., Vero cells, BHK-21 cells).
-
Virus: A stock of the desired dengue virus serotype with a known titer (PFU/mL).
-
Test Samples: Heat-inactivated serum samples from vaccinated or previously infected individuals, or solutions of antiviral compounds like this compound at various concentrations.
-
Media:
-
Cell Growth Medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics).
-
Virus Growth Medium (e.g., DMEM or MEM with 2% FBS and antibiotics).
-
-
Overlay Medium: A semi-solid medium to restrict virus spread and allow for plaque formation (e.g., 1% Methylcellulose or Agarose in Virus Growth Medium).[1]
-
Staining Solution: A solution to visualize plaques (e.g., 0.1% Crystal Violet in 20% ethanol).
-
Plates: 6-well or 24-well tissue culture plates.
-
General Laboratory Equipment: Biosafety cabinet, CO2 incubator, microscope, pipettes, etc.
2. Cell Culture and Virus Propagation
-
Maintain a healthy culture of the chosen cell line in growth medium.
-
Propagate the dengue virus stock by infecting a confluent monolayer of cells. Harvest the virus when significant cytopathic effect (CPE) is observed.
-
Titer the virus stock using a plaque assay to determine the number of plaque-forming units per milliliter (PFU/mL).
3. Plaque Reduction Neutralization Assay Procedure
-
Cell Seeding: Seed the susceptible cells into 6-well or 24-well plates and incubate until they form a confluent monolayer (typically 1-2 days).
-
Sample Dilution: Prepare serial dilutions of the heat-inactivated serum samples or the antiviral compound (this compound) in virus growth medium.
-
Neutralization Reaction:
-
Mix equal volumes of each sample dilution with a standardized amount of dengue virus (e.g., 100 PFU).
-
Include a virus-only control (no sample) and a cell-only control (no virus).
-
Incubate the virus-sample mixtures for 1 hour at 37°C in a 5% CO2 incubator to allow antibodies or the compound to neutralize the virus.[8]
-
-
Infection of Cells:
-
Remove the growth medium from the confluent cell monolayers.
-
Inoculate the cells with the virus-sample mixtures.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
-
Overlay Application:
-
Gently remove the inoculum from the wells.
-
Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[2]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 5-10 days, depending on the virus serotype).
-
Plaque Visualization:
-
After the incubation period, fix the cells (e.g., with 10% formalin).
-
Remove the overlay medium and stain the cell monolayer with Crystal Violet solution.
-
Gently wash the plates with water and allow them to dry. The plaques will appear as clear zones against a purple background of stained, uninfected cells.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each sample dilution compared to the virus control.
-
The neutralization titer (e.g., PRNT50) is the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques. For antiviral compounds, this would be the EC50 value.
-
Data Presentation
The quantitative data from a PRNT can be summarized in a table for clear comparison. The following is an example of how data for this compound could be presented.
| This compound Concentration (nM) | Average Plaque Count (Well 1) | Average Plaque Count (Well 2) | Mean Plaque Count | % Plaque Reduction |
| Virus Control (0 nM) | 102 | 98 | 100 | 0% |
| 0.01 | 75 | 79 | 77 | 23% |
| 0.05 | 52 | 48 | 50 | 50% |
| 0.1 | 28 | 32 | 30 | 70% |
| 0.5 | 8 | 12 | 10 | 90% |
| 1.0 | 2 | 0 | 1 | 99% |
| Cell Control | 0 | 0 | 0 | 100% |
Visualizations
Diagram of the Plaque Reduction Neutralization Assay Workflow
Caption: Workflow of the Plaque Reduction Neutralization Assay.
Diagram Illustrating the Principle of Virus Neutralization
Caption: Principle of virus neutralization by antibodies or antiviral compounds.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Overview of Neutralization Assays and International Standard for Detecting SARS-CoV-2 Neutralizing Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Quantitative assay to analyze neutralization and inhibition of authentic Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sitesv2.anses.fr [sitesv2.anses.fr]
High-Throughput Screening Assays for Mosnodenvir Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosnodenvir is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV)[1][2]. It functions by disrupting the critical interaction between the viral nonstructural protein 3 (NS3) and nonstructural protein 4B (NS4B)[1][2][3]. This protein-protein interaction (PPI) is essential for the formation of the viral replication complex, and its inhibition effectively blocks viral RNA replication[1][3]. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs that target the DENV NS3-NS4B interaction.
The protocols described herein cover a range of complementary HTS technologies, including biochemical assays (AlphaScreen, Förster Resonance Energy Transfer, and Fluorescence Polarization) for primary screening of large compound libraries and a cell-based reporter assay for secondary screening and validation of hits in a more physiologically relevant context.
Target: DENV NS3-NS4B Interaction
The DENV NS3 protein is a multifunctional enzyme with a helicase domain at its C-terminus[1]. The NS4B protein is a small, hydrophobic, transmembrane protein[4]. Studies have mapped the interaction to the helicase domain of NS3 and a cytoplasmic loop of NS4B[4][5]. This compound and its analogs are designed to bind to a pocket on NS4B, thereby allosterically inhibiting its interaction with NS3[2]. The assays detailed below are designed to detect the disruption of this specific PPI.
Biochemical High-Throughput Screening Assays
Biochemical assays are suitable for primary HTS of large compound libraries due to their robustness, miniaturization potential, and lower cost compared to cell-based assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Application Note:
The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay ideal for screening PPI inhibitors[6][7]. In this assay, two different bead types, a Donor and an Acceptor bead, are brought into close proximity through their association with the interacting protein partners. Upon excitation of the Donor bead, it releases singlet oxygen, which can diffuse to a nearby Acceptor bead, triggering a chemiluminescent signal. Compounds that disrupt the PPI will prevent this proximity, leading to a decrease in the AlphaScreen signal.
For the DENV NS3-NS4B interaction, the recombinant helicase domain of NS3 and a biotinylated synthetic peptide corresponding to the cytoplasmic loop of NS4B can be used.
Experimental Protocol:
a. Reagents and Materials:
-
Proteins:
-
His-tagged recombinant DENV NS3 helicase domain (e.g., residues 168-618).
-
Biotinylated synthetic peptide corresponding to the DENV NS4B cytoplasmic loop (e.g., residues 125-170).
-
-
AlphaScreen Beads:
-
Nickel (Ni-NTA) Chelate Acceptor beads (PerkinElmer).
-
Streptavidin-coated Donor beads (PerkinElmer).
-
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Plates: 384-well or 1536-well white opaque microplates (e.g., ProxiPlate).
-
Test Compounds: this compound analogs and control compounds dissolved in DMSO.
b. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 50 nL of each compound dilution.
-
Add 5 µL of His-tagged NS3 helicase (final concentration ~20 nM) to each well.
-
Add 5 µL of biotinylated NS4B peptide (final concentration ~20 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a mixture of Ni-NTA Acceptor beads and Streptavidin Donor beads (final concentration of each ~10 µg/mL) in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader).
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 384-well | [6] |
| Final Volume | 15 µL | [6] |
| NS3 Helicase Conc. | 20 nM | [6] |
| NS4B Peptide Conc. | 20 nM | [6] |
| Bead Concentration | 10 µg/mL | [6] |
| Incubation Time | 60 minutes | [6] |
| Expected Z' Factor | ≥ 0.5 | [8] |
| Expected S/B Ratio | ≥ 10 | [9] |
Workflow Diagram:
AlphaScreen Assay Workflow
Förster Resonance Energy Transfer (FRET) Assay
Application Note:
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor[5]. When in close proximity, excitation of the donor fluorophore can lead to energy transfer to the acceptor, which then emits fluorescence. This phenomenon can be used to monitor PPIs. For the DENV NS3-NS4B interaction, the NS3 helicase can be labeled with a donor fluorophore and the NS4B peptide with an acceptor fluorophore. Disruption of their interaction by an inhibitor will lead to a decrease in the FRET signal.
Experimental Protocol:
a. Reagents and Materials:
-
Proteins:
-
Recombinant DENV NS3 helicase domain labeled with a donor fluorophore (e.g., Terbium cryptate).
-
Synthetic DENV NS4B cytoplasmic loop peptide labeled with an acceptor fluorophore (e.g., d2).
-
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% BSA, 0.05% Tween-20.
-
Plates: 384-well low-volume black microplates.
-
Test Compounds: this compound analogs and control compounds in DMSO.
b. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 50 nL of each compound dilution.
-
Add 10 µL of a solution containing the donor-labeled NS3 helicase (final concentration ~5 nM).
-
Add 10 µL of a solution containing the acceptor-labeled NS4B peptide (final concentration ~20 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the FRET ratio (Acceptor emission / Donor emission).
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 384-well | [5] |
| Final Volume | 20 µL | [5] |
| Donor-NS3 Conc. | 5 nM | [5] |
| Acceptor-NS4B Conc. | 20 nM | [5] |
| Incubation Time | 60 minutes | [5] |
| Expected Z' Factor | ≥ 0.5 | [8] |
| Expected S/B Ratio | ≥ 5 | [9] |
Signaling Pathway Diagram:
FRET Assay Principle
Fluorescence Polarization (FP) Assay
Application Note:
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling is slowed, leading to an increase in polarization. This assay is well-suited for monitoring the interaction between the large NS3 helicase and a small fluorescently labeled NS4B peptide.
Experimental Protocol:
a. Reagents and Materials:
-
Protein: Recombinant DENV NS3 helicase domain.
-
Tracer: Synthetic DENV NS4B cytoplasmic loop peptide labeled with a fluorophore (e.g., 5-FAM).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Plates: 384-well black, low-binding microplates.
-
Test Compounds: this compound analogs and control compounds in DMSO.
b. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 100 nL of each compound dilution.
-
Add 10 µL of NS3 helicase (at a concentration equal to its Kd for the tracer) to each well.
-
Add 10 µL of the fluorescently labeled NS4B peptide tracer (final concentration ~1-5 nM).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 384-well | [4] |
| Final Volume | 20 µL | [4] |
| Tracer Concentration | 1-5 nM | [4] |
| NS3 Helicase Conc. | At Kd | [4] |
| Incubation Time | 30 minutes | [4] |
| Expected Z' Factor | ≥ 0.5 | [8] |
| Expected S/B Ratio | ≥ 3 | [9] |
Workflow Diagram:
Fluorescence Polarization Assay Workflow
Cell-Based High-Throughput Screening Assay
Cell-based assays are crucial for validating hits from primary biochemical screens as they assess the compound's activity in a cellular context, taking into account cell permeability, metabolism, and potential cytotoxicity.
DENV Reporter Replicon Assay
Application Note:
This assay utilizes a subgenomic DENV replicon that expresses a reporter gene, such as luciferase, upon viral RNA replication[10][11]. The replicon contains all the nonstructural proteins necessary for replication, including NS3 and NS4B, but lacks the structural proteins, making it non-infectious. The level of reporter gene expression is directly proportional to the efficiency of viral replication. This compound analogs that inhibit the NS3-NS4B interaction will suppress replicon replication, leading to a decrease in the reporter signal.
Experimental Protocol:
a. Reagents and Materials:
-
Cell Line: Baby Hamster Kidney (BHK-21) cells stably expressing a DENV-2 subgenomic replicon encoding Renilla luciferase.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Plates: 96-well or 384-well white opaque, clear-bottom cell culture plates.
-
Test Compounds: this compound analogs and control compounds in DMSO.
-
Luciferase Assay Reagent: (e.g., Renilla Luciferase Assay System, Promega).
b. Assay Procedure:
-
Seed the DENV replicon-expressing BHK-21 cells into 96- or 384-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the Renilla luciferase activity according to the manufacturer's protocol using a luminometer.
-
In a parallel plate, perform a cytotoxicity assay (e.g., CellTiter-Glo) to assess the effect of the compounds on cell viability.
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 96- or 384-well | [11] |
| Cell Line | BHK-21 DENV-2 Replicon | [11] |
| Incubation Time | 48-72 hours | [11] |
| Endpoint | Renilla Luciferase Activity | [11] |
| Expected Z' Factor | ≥ 0.5 | [9] |
| Expected S/B Ratio | ≥ 10 | [9] |
Logical Relationship Diagram:
DENV Replicon Assay Principle
Conclusion
The suite of high-throughput screening assays described in this document provides a robust platform for the discovery and characterization of novel this compound analogs targeting the DENV NS3-NS4B interaction. The biochemical assays are well-suited for primary screening of large compound libraries, while the cell-based replicon assay serves as an essential secondary screen to validate hits in a more biologically relevant setting. By employing these complementary approaches, researchers can efficiently identify and advance promising new candidates for the treatment of dengue fever.
References
- 1. revvity.com [revvity.com]
- 2. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Screening Targeting the Dengue NS3-NS5 Interface Identifies Antivirals against Dengue, Zika and West Nile Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and characterization of a stable luciferase dengue virus for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Mosnodenvir Efficacy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosnodenvir (formerly JNJ-1802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV).[1][2] Its mechanism of action involves the inhibition of the interaction between the viral non-structural proteins NS3 and NS4B, which is essential for viral replication.[1][2] Preclinical studies in in vivo models are critical for evaluating the efficacy of antiviral candidates like this compound. This document provides detailed application notes and protocols for conducting such evaluations, with a focus on the AG129 mouse model, which is deficient in interferon-α/β and -γ receptors and is a widely used model for DENV infection.[3][4]
Mechanism of Action of this compound
This compound targets the interaction between the DENV NS3 and NS4B proteins. This interaction is a crucial step in the formation of the viral replication complex. By blocking this interaction, this compound effectively inhibits viral RNA replication.[1][2]
Caption: Mechanism of action of this compound.
In Vivo Efficacy of this compound in AG129 Mice
The AG129 mouse model, which lacks interferon receptors, is susceptible to DENV infection and develops symptoms that mimic aspects of human dengue fever, making it a suitable model for evaluating antiviral efficacy.[3][4] Studies have demonstrated the potent in vivo efficacy of this compound against all four DENV serotypes in this model.[1][2]
Data Presentation
The following tables summarize the quantitative data from in vivo efficacy studies of this compound in AG129 mice.
Table 1: Effect of this compound on Viremia in DENV-2-Infected AG129 Mice
| This compound Dose (mg/kg/day, b.i.d.) | Mean Viral RNA on Day 3 (log10 copies/mL) |
| Vehicle Control | ~6.0 |
| 0.2 | ~5.0 |
| 0.6 | ~4.0 |
| 2 | ~3.0 |
| 6 | Below Limit of Detection |
| 20 | Below Limit of Detection |
| 60 | Below Limit of Detection |
Data adapted from Goethals et al., Nature, 2023.[1]
Table 2: Effect of this compound on Survival in DENV-2-Infected AG129 Mice
| This compound Dose (mg/kg/day, b.i.d.) | Survival Rate (%) |
| Vehicle Control | 0 |
| 0.6 | 20 |
| 2 | 80 |
| 6 | 100 |
| 20 | 100 |
Data adapted from Goethals et al., Nature, 2023.[1]
Table 3: Pan-Serotype Efficacy of this compound on Viremia in AG129 Mice
| DENV Serotype | This compound Dose (mg/kg/day, b.i.d.) | Mean Viral RNA on Day 3 (log10 copies/mL) |
| DENV-1 | Vehicle | ~5.5 |
| 6 | ~2.5 | |
| 60 | Below Limit of Detection | |
| DENV-3 | Vehicle | ~6.5 |
| 6 | ~3.0 | |
| 60 | Below Limit of Detection | |
| DENV-4 | Vehicle | ~5.0 |
| 6 | ~2.0 | |
| 60 | Below Limit of Detection |
Data adapted from Goethals et al., Nature, 2023.[1]
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow.
Animal Model and Husbandry
-
Animal Model: AG129 mice (deficient in IFN-α/β and -γ receptors), typically 6-8 weeks old.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
Dengue Virus Propagation and Titer Determination
-
Cell Line: Propagate DENV in Aedes albopictus C6/36 cells.
-
Culture Conditions: Maintain C6/36 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 28°C.
-
Infection: Infect confluent C6/36 monolayers with the desired DENV serotype at a low multiplicity of infection (MOI).
-
Harvest: Harvest the virus-containing supernatant when cytopathic effects are visible (typically 5-7 days post-infection).
-
Titer Determination: Determine the virus titer using a plaque assay on BHK-21 or Vero cells.
In Vivo Infection and this compound Treatment
-
Infection Route: Infect mice via intraperitoneal (i.p.) injection with the desired dose of DENV in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS).
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Treatment Regimen: Begin treatment with this compound one hour before infection and continue twice daily (b.i.d.) for the duration of the study. Administer the drug via oral gavage.
-
Control Group: The control group should receive the vehicle only.
Monitoring and Sample Collection
-
Clinical Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, hunched posture, and lethargy.
-
Blood Collection: Collect blood samples at specified time points (e.g., day 3 post-infection for viremia analysis) via retro-orbital or submandibular bleeding.
-
Tissue Collection: At the end of the study or upon euthanasia, collect tissues (e.g., liver, spleen, intestine) for histopathological analysis and viral load quantification.
Viral Load Quantification (RT-qPCR)
-
RNA Extraction: Extract viral RNA from serum or tissue homogenates using a commercial viral RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and DENV-specific primers.
-
qPCR: Perform quantitative PCR using DENV-specific primers and a fluorescent probe (e.g., TaqMan).
-
Quantification: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations of a DENV RNA transcript.
Survival Analysis
-
Endpoint: The primary endpoint for survival studies is typically 21 or 28 days post-infection.
-
Data Analysis: Plot survival curves using the Kaplan-Meier method and compare survival rates between groups using the log-rank test.
Histopathological Analysis
-
Tissue Fixation: Fix collected tissues in 10% neutral buffered formalin.
-
Processing: Embed the fixed tissues in paraffin and section them.
-
Staining: Stain the tissue sections with hematoxylin and eosin (H&E).
-
Analysis: Examine the stained sections under a microscope for pathological changes such as inflammation, necrosis, and cellular infiltration.
Immune Response Analysis (Cytokine Profiling)
-
Sample: Use serum collected from the mice.
-
Method: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) and chemokines using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Analysis: Compare the cytokine profiles between the this compound-treated and vehicle-treated groups to assess the impact of the drug on the host immune response.
Conclusion
These application notes and protocols provide a comprehensive framework for evaluating the in vivo efficacy of this compound in the AG129 mouse model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to support the preclinical development of this promising anti-dengue therapeutic.
References
- 1. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Non Mouse-Adapted Dengue Virus Strain as a New Model of Severe Dengue Infection in AG129 Mice | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Frontiers | Mouse Models to Study Dengue Virus Immunology and Pathogenesis [frontiersin.org]
Application Notes and Protocols for Aedes aegypti Infection Models in Novel Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aedes aegypti is a primary vector for numerous arthropod-borne viruses (arboviruses) that pose a significant threat to global health. Understanding the infection dynamics, vector competence, and host-pathogen interactions within this mosquito is crucial for the development of effective control strategies and antiviral therapeutics. These application notes provide a comprehensive framework for establishing Aedes aegypti infection models to study novel or uncharacterized viruses, here hypothetically named "Mosnodenvir." The protocols and data presentation formats are based on established methodologies for well-characterized arboviruses such as Dengue virus (DENV), Zika virus (ZIKV), and Chikungunya virus (CHIKV).
Data Presentation: Quantitative Analysis of this compound Infection in Aedes aegypti
Effective evaluation of a novel virus infection model requires meticulous quantitative data collection. The following tables provide a template for summarizing key experimental outcomes. Data presented here are illustrative examples based on typical findings for flavivirus infections and should be replaced with experimental data for "this compound."
Table 1: Mosquito Susceptibility to this compound Infection
| Virus Dose (PFU/mL) | Infection Route | No. of Mosquitoes Exposed | No. of Infected Mosquitoes (%) | Days Post-Infection (dpi) |
| 10^5 | Oral Feeding | 100 | 35 (35%) | 7 |
| 10^5 | Oral Feeding | 100 | 55 (55%) | 14 |
| 10^6 | Oral Feeding | 100 | 60 (60%) | 7 |
| 10^6 | Oral Feeding | 100 | 85 (85%) | 14 |
| 10^3 | Intrathoracic Injection | 50 | 48 (96%) | 7 |
| 10^3 | Intrathoracic Injection | 50 | 49 (98%) | 14 |
Table 2: Viral Load and Dissemination Dynamics of this compound
| Tissue | Days Post-Infection (dpi) | Mean Viral Titer (log10 PFU/mL or RNA copies/mg) | Dissemination Rate (%) |
| Midgut | 3 | 3.5 | N/A |
| Midgut | 7 | 5.2 | N/A |
| Midgut | 14 | 4.8 | N/A |
| Salivary Glands | 7 | 2.1 | 40% |
| Salivary Glands | 14 | 4.5 | 80% |
| Ovaries | 14 | 3.8 | 75% |
Table 3: Impact of this compound Infection on Mosquito Fitness
| Parameter | Infected Group | Control Group | p-value |
| Mean Lifespan (days) | 25.3 | 30.1 | <0.05 |
| Fecundity (eggs/female) | 85.2 | 110.5 | <0.01 |
| Fertility (% hatched eggs) | 78% | 92% | <0.01 |
Experimental Protocols
Detailed methodologies are critical for reproducibility and comparison across studies. The following protocols provide a step-by-step guide for key experiments in an Aedes aegypti infection model.
Protocol 1: Aedes aegypti Rearing
-
Colony Maintenance: Maintain a colony of a well-characterized Aedes aegypti strain (e.g., Rockefeller, Higgs White Eye) in environmental chambers at 28°C and 80% relative humidity with a 12:12 hour light:dark cycle.
-
Larval Rearing: Rear larvae in trays containing deionized water and provide a standardized diet (e.g., fish food flakes or a mixture of brewer's yeast and liver powder). Maintain a consistent larval density to ensure uniform adult size.
-
Adult Maintenance: House adults in screened cages and provide continuous access to a 10% sucrose solution.
-
Blood Feeding for Egg Production: To obtain eggs, provide adult females (5-7 days post-eclosion) with a blood meal from a restrained vertebrate host (in accordance with institutional animal care and use committee protocols) or an artificial membrane feeding system containing defibrinated blood.
-
Oviposition: Place an oviposition substrate (e.g., a water-filled container lined with seed germination paper) in the cage. Collect egg papers, dry them, and store them for future colony propagation.
Protocol 2: this compound Propagation and Titer Determination
-
Cell Culture: Propagate "this compound" in a susceptible insect cell line, such as Aedes albopictus C6/36 cells. Maintain cells at 28°C in an appropriate medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.
-
Virus Inoculation: Infect a confluent monolayer of C6/36 cells with the virus stock.
-
Harvesting: After 5-7 days, or when cytopathic effects are observed, harvest the cell culture supernatant.
-
Clarification and Storage: Centrifuge the supernatant to remove cell debris and store the virus stock at -80°C in small aliquots.
-
Plaque Assay for Titer Determination:
-
Prepare serial dilutions of the virus stock.
-
Infect a confluent monolayer of a susceptible vertebrate cell line (e.g., Vero cells) with the virus dilutions.
-
After an incubation period, overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubate for several days until plaques (zones of cell death) are visible.
-
Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
Protocol 3: Mosquito Infection with this compound
A. Oral Infection (Artificial Membrane Feeding)
-
Preparation of Infectious Blood Meal: Mix the "this compound" stock with defibrinated blood to achieve the desired final virus concentration (e.g., 10^6 PFU/mL). Add ATP as a phagostimulant.
-
Mosquito Starvation: Deprive 5-7 day old female mosquitoes of sucrose for 12-24 hours prior to feeding.
-
Feeding: Transfer the infectious blood meal to an artificial membrane feeding system heated to 37°C. Allow mosquitoes to feed for 1 hour.
-
Selection of Engorged Females: Anesthetize the mosquitoes on a cold surface and select the fully engorged females for the experiment.
B. Intrathoracic Injection
-
Preparation of Inoculum: Dilute the "this compound" stock in a suitable buffer (e.g., phosphate-buffered saline) to the desired concentration.
-
Mosquito Anesthesia: Anesthetize 3-4 day old female mosquitoes on a cold surface.
-
Injection: Using a microinjector, carefully inject a small volume (e.g., 69 nL) of the viral suspension into the thoracic region of each mosquito.
-
Recovery: Allow the injected mosquitoes to recover in a clean cage with access to a sucrose solution.
Protocol 4: Sample Collection and Processing
-
Mosquito Dissection: At desired time points post-infection, anesthetize mosquitoes and dissect the tissues of interest (e.g., midgut, salivary glands, ovaries) in a drop of sterile saline solution.
-
Homogenization: Place individual tissues in separate tubes containing a small volume of cell culture medium and a sterile bead. Homogenize the tissues using a bead beater.
-
Storage: Store the tissue homogenates at -80°C until further analysis.
Protocol 5: Quantification of Viral Load (RT-qPCR)
-
RNA Extraction: Extract viral RNA from tissue homogenates using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe or dye (e.g., SYBR Green).
-
Data Analysis: Determine the viral RNA copy number by comparing the amplification data to a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence.
Visualizations: Signaling Pathways and Experimental Workflow
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating such diagrams.
Caption: Experimental workflow for Aedes aegypti infection with a novel virus.
Caption: The Toll immune signaling pathway in Aedes aegypti.
Application Notes and Protocols: Investigating the Impact of Mosnodenvir on Viral RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosnodenvir (formerly JNJ-1802) is a potent, orally bioavailable pan-serotype inhibitor of the dengue virus (DENV).[1] It represents a promising therapeutic candidate in the fight against a globally significant mosquito-borne pathogen. These application notes provide a detailed overview of the techniques and protocols essential for studying the effects of this compound on DENV RNA synthesis. Understanding the mechanism of action and potential resistance pathways is critical for its continued development and clinical application.
This compound's primary mechanism of action is the inhibition of the interaction between two crucial viral nonstructural proteins, NS3 and NS4B.[1][2] This interaction is a cornerstone of the formation of the viral replication complex, a cellular machinery indispensable for the synthesis of new viral RNA. By disrupting the NS3-NS4B complex, this compound effectively halts viral replication.[1]
Quantitative Data Summary
The antiviral activity of this compound has been quantified across various DENV serotypes and in the context of emerging resistance mutations. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Efficacy of this compound Against Dengue Virus Serotypes
| DENV Serotype | Cell Line | EC50 (nM) |
| DENV-1 | Vero | 0.057 - 11 |
| DENV-2 | Vero | 0.057 - 11 |
| DENV-3 | Vero | 0.057 - 11 |
| DENV-4 | Vero | 0.057 - 11 |
EC50 (Half-maximal effective concentration) values were determined in Vero cells.[1]
Table 2: Impact of NS4B V91A Mutation on this compound Efficacy
| DENV Serotype | Strain | Mutation | EC50 Fold Change (vs. Wild-Type) |
| DENV-2 | Clinical Isolates | V91A | >1000 |
| DENV-2 | - | V91A | ~33,450 |
| DENV-3 | - | V91A | 18 - 60 |
The V91A mutation in the NS4B protein has been identified as a key resistance mutation, significantly reducing the sensitivity of DENV to this compound, particularly in DENV-2.[3][4]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits DENV RNA synthesis.
References
- 1. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeted Mutagenesis of Dengue Virus Type 2 Replicon RNA by Yeast In Vivo Recombination | Springer Nature Experiments [experiments.springernature.com]
Application Note: Co-immunoprecipitation Protocol for Assessing the Impact of Mosnodenvir on DENV NS3 and NS4B Interaction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dengue virus (DENV), a member of the Flavivirus genus, is a significant global health threat. The replication of the viral RNA genome occurs within a membrane-associated replication complex (RC) in infected host cells. This complex is formed by viral non-structural (NS) proteins and host factors. The interaction between the DENV NS3 and NS4B proteins is a critical component of the RC.[1][2][3][4] NS3 is a multifunctional enzyme with protease and helicase activities, while NS4B is an integral membrane protein that plays a role in rearranging host cell membranes to form the RC and has been implicated in antagonizing the host's innate immune response.[1][5] The interaction between NS3 and NS4B is essential for viral replication, as NS4B modulates the RNA helicase activity of NS3.[1][2][3][4][6] This makes the NS3-NS4B interaction an attractive target for the development of antiviral therapies.[7][8]
This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of DENV NS3 and NS4B from virus-infected cells. The protocol is designed for researchers, scientists, and drug development professionals to investigate the interaction between these two viral proteins and to assess the potential disruptive effect of "Mosnodenvir," a hypothetical small molecule inhibitor. The interaction between NS3 and NS4B has been confirmed in DENV-infected cells through co-immunoprecipitation and other assays.[1][2][3][4]
Principle of the Assay
Co-immunoprecipitation is a powerful technique used to study protein-protein interactions in their native cellular environment. The principle of this assay is to use an antibody that specifically targets a known protein (the "bait") to pull it out of a cell lysate. If other proteins (the "prey") are interacting with the bait protein, they will be pulled down along with it. The entire complex is then captured on antibody-binding beads. After washing away non-specifically bound proteins, the captured proteins are eluted and can be identified by Western blotting.
In this protocol, an antibody specific to DENV NS4B will be used to immunoprecipitate it from lysates of DENV-infected cells that have been treated with this compound or a vehicle control. The presence of co-immunoprecipitated NS3 will be detected by Western blotting. A reduction in the amount of NS3 pulled down with NS4B in the presence of this compound would suggest that the compound disrupts their interaction.
Experimental Workflow
Caption: Workflow for the co-immunoprecipitation of DENV NS3 and NS4B.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Comments |
| Huh7 or BHK-21 cells | ATCC | e.g., CCL-185 | Other cell lines permissive to DENV infection can be used. |
| Dengue Virus (e.g., DENV-2) | ATCC | e.g., VR-1584 | Handle under appropriate biosafety conditions (BSL-2). |
| This compound | N/A | N/A | Dissolve in an appropriate solvent (e.g., DMSO). |
| DMEM, high glucose | Gibco | e.g., 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | e.g., 26140079 | |
| Penicillin-Streptomycin | Gibco | e.g., 15140122 | |
| Anti-DENV NS4B antibody | Various | Varies | For immunoprecipitation (IP) and Western blot (WB). |
| Anti-DENV NS3 antibody | Various | Varies | For Western blot (WB). |
| Normal Mouse/Rabbit IgG | Various | Varies | Isotype control for IP. |
| Protein A/G Agarose Beads | Santa Cruz | e.g., sc-2003 | Or magnetic beads. |
| Co-IP Lysis Buffer | See recipe below | N/A | |
| Protease Inhibitor Cocktail | Roche | e.g., 11836170001 | |
| Phosphatase Inhibitor Cocktail | Roche | e.g., 4906845001 | |
| Laemmli Sample Buffer (4X) | Bio-Rad | e.g., 1610747 | |
| PVDF Membrane | Millipore | e.g., IPVH00010 | |
| Skim Milk or BSA | Various | Varies | For blocking. |
| HRP-conjugated secondary antibody | Various | Varies | |
| ECL Western Blotting Substrate | Thermo Fisher | e.g., 32106 |
Co-IP Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100 or 0.5% NP-40
-
Add Protease and Phosphatase Inhibitor Cocktails just before use.
Detailed Experimental Protocol
Day 1: Cell Seeding
-
Culture Huh7 or BHK-21 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 10 cm dishes at a density that will result in 80-90% confluency on the day of infection.
Day 2: Virus Infection and Treatment
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 1.[1] Incubate for 2 hours at 37°C, gently rocking the dishes every 30 minutes to ensure even distribution of the virus.
-
After incubation, remove the inoculum and add fresh culture medium (DMEM with 2% FBS).
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Add the this compound-containing medium to the infected cells. As a negative control, treat one dish with an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for 24-48 hours post-infection.[1]
Day 4: Cell Lysis and Immunoprecipitation
-
Place the cell culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each 10 cm dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the total cell lysate.
-
Take a 50 µL aliquot of the lysate from each sample to serve as the "input" control. Add 4X Laemmli sample buffer, boil for 5 minutes, and store at -20°C.
-
Determine the protein concentration of the remaining lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with Co-IP Lysis Buffer. Use 500 µg to 1 mg of total protein for each immunoprecipitation.
-
Pre-clear the lysates by adding 20 µL of Protein A/G agarose bead slurry and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.
-
To each pre-cleared lysate, add 2-4 µg of anti-NS4B antibody. For the negative control, add an equivalent amount of normal mouse/rabbit IgG.
-
Incubate overnight at 4°C on a rotator.
Day 5: Western Blot Analysis
-
Add 30 µL of Protein A/G agarose bead slurry to each tube. Incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
-
Elute the bound proteins by adding 40 µL of 1X Laemmli sample buffer to the beads and boiling for 10 minutes.
-
Separate the eluted proteins and the "input" samples by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% skim milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-NS3 and anti-NS4B, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Interpretation
-
Input Lanes: Should show the presence of both NS3 and NS4B in all samples, confirming successful infection and protein expression.
-
IgG Control Lane: Should not show any bands for NS3 or NS4B, indicating that the binding to the anti-NS4B antibody is specific.
-
IP Lanes (Vehicle Control): The lane immunoprecipitated with the anti-NS4B antibody should show a band for NS4B (confirming successful IP) and a band for NS3 (confirming the baseline interaction).
-
IP Lanes (this compound-Treated): Compare the intensity of the NS3 band in the this compound-treated samples to the vehicle control. A dose-dependent decrease in the NS3 band intensity, relative to the amount of immunoprecipitated NS4B, indicates that this compound disrupts the NS3-NS4B interaction.
Hypothetical Mechanism of Action
Caption: Hypothetical inhibition of the DENV NS3-NS4B interaction by this compound.
References
- 1. Mapping the Interactions between the NS4B and NS3 Proteins of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Interactions between the NS4B and NS3 proteins of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dengue Virus NS4b N-Terminus Disordered Region Interacts with NS3 Helicase C-Terminal Subdomain to Enhance Helicase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mosnodenvir Solubility Issues in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Mosnodenvir in their experiments, ensuring its proper dissolution in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered with this potent pan-serotype dengue virus inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2] this compound is readily soluble in DMSO, with concentrations of up to 100 mg/mL (171.53 mM) being achievable.[1][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[1]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.1%.[2] If higher concentrations are necessary, it is essential to include a vehicle control (medium with the same DMSO concentration but without this compound) to assess the solvent's effect on cell viability and experimental readouts.[2]
Q3: I observed precipitation after diluting my this compound DMSO stock solution into the cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the stock concentration: By using a more concentrated DMSO stock, you can add a smaller volume to your culture medium, which can sometimes prevent precipitation.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of phosphate-buffered saline (PBS) or serum-free medium, vortexing gently, and then add this intermediate dilution to the final culture volume.
-
Pre-warm the media: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Use of co-solvents (for in vivo preparation, adaptable for in vitro with caution): Formulations for in vivo studies have utilized co-solvents like PEG300 and Tween-80 to improve solubility.[1] While not standard for cell culture, in specific circumstances and with appropriate controls, a low concentration of these excipients could be tested.
Q4: How should I store my this compound stock solution?
A4: Aliquot your this compound DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage, store the aliquots at -80°C (stable for up to 6 months).[1] For short-term storage (up to one month), -20°C is acceptable.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare fresh dilutions for each experiment. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | The compound is coming out of solution at 37°C. This can be due to interactions with media components or instability of the supersaturated solution. | - Visually inspect cultures at different time points to determine the onset of precipitation.- Consider reducing the incubation time if experimentally feasible.- Test the solubility of this compound in your specific cell culture medium beforehand (see Experimental Protocols). |
| Inconsistent experimental results between replicates. | Uneven distribution of this compound due to micro-precipitation. | - After adding the this compound stock to the medium, mix thoroughly by gentle inversion or pipetting before dispensing to culture wells.- Prepare a master mix of the final working solution for all replicates to ensure consistency. |
| High background cytotoxicity in vehicle control wells. | The concentration of DMSO is too high for the specific cell line being used. | - Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.- Ensure the final DMSO concentration in all experimental wells, including controls, is identical and below the cytotoxic threshold. |
Quantitative Data Summary
The following tables summarize the available solubility data for this compound. Note the absence of specific solubility data in aqueous cell culture media, highlighting the need for empirical determination by the researcher.
Table 1: this compound Solubility in Organic Solvent
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 171.53 mM | May require sonication to fully dissolve. Use of anhydrous DMSO is recommended.[1][3] |
Table 2: Formulations for In Vivo Studies
| Formulation Components | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.29 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.29 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or a specific molarity).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium. It is recommended to keep the final DMSO concentration constant and below 0.5% across all dilutions.
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation.
-
To quantify precipitation, measure the absorbance (optical density) of each dilution at 600 nm (OD600). An increase in OD600 compared to the vehicle control indicates light scattering due to precipitate formation.
-
The highest concentration that shows no visible precipitate and no significant increase in OD600 is the maximum soluble concentration under your experimental conditions.
Visualizations
Dengue Virus NS3-NS4B Interaction and this compound's Mechanism of Action
Caption: this compound inhibits Dengue virus replication by blocking the essential interaction between the viral proteins NS3 and NS4B.
Experimental Workflow: Preparing this compound Working Solution for Cell Culture
Caption: Step-by-step workflow for the preparation of this compound working solutions for in vitro experiments.
References
Interpreting unexpected results in Mosnodenvir antiviral assays
Welcome to the technical support center for Mosnodenvir antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, pan-serotype dengue virus (DENV) inhibitor. It functions by blocking viral replication through the inhibition of the formation of a complex between two viral nonstructural proteins, NS3 and NS4B. This interaction is crucial for the formation of new viral RNA.[1][2]
Q2: What are the expected EC50 values for this compound against different DENV serotypes?
A2: this compound typically exhibits potent antiviral activity with EC50 values ranging from picomolar to low nanomolar concentrations against all four DENV serotypes.[1] For specific reported values, please refer to the Data Presentation section.
Q3: Is this compound cytotoxic?
A3: this compound has been reported to exhibit limited cytotoxicity in various cell lines commonly used for DENV research, including Vero, C6/36, Huh-7, and THP-1/DC-SIGN cells.[1] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to calculate the selectivity index (SI).
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a critical parameter in antiviral drug development, calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). It represents the therapeutic window of a compound. A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations far below those that cause toxicity to the host cells.
Troubleshooting Guides
Issue 1: Higher than expected EC50 values for this compound
Potential Cause 1: Viral Resistance
-
Explanation: A significant increase in the EC50 value (e.g., >1000-fold) for this compound against a specific DENV-2 or DENV-3 strain may indicate the presence of a resistance mutation.[3] The most well-characterized resistance mutation is V91A in the NS4B protein.[3][4][5] This mutation has been shown to emerge in circulating DENV lineages.[3][5]
-
Recommendation:
-
Sequence the NS4B gene of the virus stock to check for the V91A mutation or other polymorphisms in the NS3-NS4B binding region.
-
Test against a reference DENV strain with known sensitivity to this compound in parallel to confirm the potency of your compound stock.
-
Consult recent literature on DENV genomic surveillance to check for newly identified resistance mutations.[3]
-
Potential Cause 2: Assay Variability
-
Explanation: Inconsistencies in experimental procedures can lead to apparent shifts in EC50 values. This can include variations in cell density, virus inoculum, incubation times, and reagent quality.
-
Recommendation:
-
Standardize protocols: Ensure all experimental parameters are consistent across assays. Refer to the detailed protocols provided below.
-
Virus Titer: Re-titer your viral stock to ensure an accurate multiplicity of infection (MOI).
-
Cell Health: Regularly check the health and passage number of your cell lines.
-
Positive Control: Include a known DENV inhibitor with a well-established EC50 as a positive control in your assays.
-
Caption: this compound inhibits DENV replication by blocking NS3-NS4B interaction.
Experimental Workflow for Antiviral Compound Evaluation
Caption: General workflow for evaluating the efficacy and toxicity of antiviral compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Genomic surveillance reveals a dengue 2 virus epidemic lineage with a marked decrease in sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mosnodenvir and Dengue Virus Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for mosnodenvir resistance in the dengue virus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against dengue virus?
A: this compound (formerly JNJ-1802) is an orally bioavailable, pan-serotype dengue virus (DENV) inhibitor.[1][2] It functions by targeting the interaction between two viral non-structural proteins, NS3 and NS4B.[1][2][3][4] This interaction is crucial for the formation of the viral replication complex. By disrupting the NS3-NS4B interaction, this compound effectively inhibits viral RNA replication.[1][2]
Q2: What is the primary mechanism of resistance to this compound observed in dengue virus?
A: The primary mechanism of resistance to this compound is the emergence of specific mutations in the viral NS4B protein.[5][6][7][8] The most well-characterized resistance mutation is a valine to alanine substitution at position 91 of the NS4B protein (V91A).[5][6][7][8] This single amino acid change has been shown to confer high-level resistance to this compound.
Q3: How significant is the resistance conferred by the NS4B:V91A mutation?
A: The NS4B:V91A mutation leads to a substantial decrease in the susceptibility of the dengue virus to this compound. In vitro studies have demonstrated a greater than 1000-fold increase in the EC50 value for DENV-2 carrying this mutation.[6][9] This indicates a significant reduction in the drug's potency against the resistant virus.
Q4: Has the NS4B:V91A resistance mutation been observed in clinical or circulating dengue virus strains?
A: Yes, genomic surveillance has identified the NS4B:V91A mutation in circulating DENV-2 lineages, notably in the epidemic in the French Caribbean Islands in 2023-2024.[5][6][7] Phylogenetic analyses suggest that this resistance mutation has likely emerged multiple times in both DENV-2 and DENV-3 over the past three decades.[5][6][7][9]
Q5: What is the current clinical development status of this compound?
A: In October 2024, Johnson & Johnson announced the discontinuation of the Phase 2 field study for this compound for the prevention of dengue.[10] The decision was based on a strategic reprioritization of the company's research and development portfolio and was not due to any safety concerns.[10]
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro experiments studying this compound resistance.
Guide 1: Inconsistent EC50 Values in Antiviral Susceptibility Assays
Problem: High variability in the calculated 50% effective concentration (EC50) of this compound against wild-type or mutant dengue viruses across replicate experiments.
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure consistent cell seeding density and viability. Passage cells a consistent number of times and regularly check for mycoplasma contamination. |
| Virus Titer Variability | Use a well-characterized and titered virus stock. Aliquot the virus stock to avoid multiple freeze-thaw cycles. Re-titer the virus stock periodically. |
| Drug Concentration Accuracy | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes. |
| Assay Method | For Plaque Reduction Neutralization Tests (PRNT), ensure a consistent and even cell monolayer and proper overlay technique to allow for clear plaque formation. For high-throughput assays, optimize incubation times and reagent concentrations. |
| Data Analysis | Use a consistent and appropriate non-linear regression model to calculate EC50 values. Ensure that the dose-response curve has a clear upper and lower plateau. |
Guide 2: Failure to Select for this compound-Resistant Mutants
Problem: No resistant virus emerges after multiple passages of dengue virus in the presence of increasing concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Start with a low concentration of this compound (around the EC50 value) and gradually increase the concentration with each passage. Too high of an initial concentration may be cytotoxic or completely inhibit viral replication, preventing the emergence of resistant variants. |
| Low Viral Diversity in Starting Population | Use a virus stock that has been passaged a limited number of times to ensure a genetically diverse population. A higher mutation rate may be beneficial. |
| Insufficient Number of Passages | Resistance selection can be a slow process. Continue passaging for an extended period (e.g., 10-20 passages or more). |
| Fitness Cost of Resistance Mutation | The resistance mutation may impart a significant fitness cost to the virus, preventing it from outcompeting the wild-type virus at lower drug concentrations. Consider using a different cell line or passaging conditions that may be more permissive for the replication of the resistant mutant. |
Guide 3: Unsuccessful Introduction of the NS4B:V91A Mutation via Reverse Genetics
Problem: Failure to recover infectious virus after transfecting cells with a dengue virus infectious clone engineered to contain the V91A mutation in NS4B.
| Potential Cause | Troubleshooting Step |
| Lethal Mutation in the Specific Viral Backbone | Although V91A is a known resistance mutation, its effect can be context-dependent on the specific DENV strain and genotype. Confirm the sequence of your infectious clone to rule out any other unintended mutations. Consider testing the mutation in a different DENV genetic background. |
| Errors in Cloning or Mutagenesis | Sequence the entire NS4B gene and flanking regions of your infectious clone plasmid to verify the presence of the desired mutation and the absence of other mutations. |
| Inefficient Transfection or RNA Transcription | Optimize your transfection protocol for the specific cell line being used. Ensure the quality and integrity of the in vitro transcribed RNA from the infectious clone. |
| Replication Defect of the Mutant Virus | The V91A mutation might lead to a replication-deficient phenotype in the specific cell line used for virus rescue. Try rescuing the virus in a different permissive cell line (e.g., C6/36, Vero, or BHK-21 cells). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Wild-Type and Resistant Dengue Virus
| Virus | Genotype | Mutation | Cell Line | EC50 (nM) | Fold Resistance | Reference |
| DENV-2 (Mart-2023) | Cosmopolitan | NS4B:V91A | VeroE6 | >1000 | >600 | [5][7][8] |
| DENV-2 (CNR-25679) | Cosmopolitan | Wild-Type | VeroE6 | ~1.6 | - | [8] |
| DENV-2 | Asian II | NS4B:V91A | VeroE6 | - | >100 | [8] |
| DENV-2 | Asian II | Wild-Type | VeroE6 | - | - | [8] |
| DENV-3 | - | NS4B:V91A | - | - | 18-60 | [8] |
| DENV-3 | - | Wild-Type | - | ~1.0 | - | [8] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for this compound Susceptibility Testing
This protocol is adapted from established guidelines for DENV antiviral testing.[1][6][9]
1. Cell Preparation:
-
Seed 12-well plates with a susceptible cell line (e.g., Vero or BHK-21 cells) at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
2. Virus and Compound Preparation:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Dilute the dengue virus stock to a concentration that will yield 50-100 plaques per well.
3. Virus-Compound Incubation:
-
Mix equal volumes of each this compound dilution with the diluted virus.
-
Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
4. Infection:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Add 200 µL of the virus-compound mixture to each well.
-
Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution.
5. Overlay:
-
Prepare a 2X medium overlay solution (e.g., 2X MEM) and mix it with an equal volume of a sterile agarose or methylcellulose solution.
-
Carefully remove the inoculum from the wells and add 1 mL of the overlay medium.
-
Allow the overlay to solidify at room temperature.
6. Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 5-10 days, depending on the virus serotype and strain.
7. Plaque Visualization and Counting:
-
Fix the cells with a 10% formalin solution.
-
Stain the cell monolayer with a crystal violet solution.
-
Count the number of plaques in each well.
8. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a non-linear regression curve.
Protocol 2: Site-Directed Mutagenesis to Introduce the NS4B:V91A Mutation
This protocol describes the general steps for introducing the V91A mutation into a DENV infectious clone using a commercial site-directed mutagenesis kit.
1. Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired nucleotide change to convert the valine codon (e.g., GTG) to an alanine codon (e.g., GCG) at position 91 of the NS4B gene.
-
The primers should be 25-45 nucleotides in length with the mismatch in the center.
2. Mutagenesis PCR:
-
Set up the PCR reaction using a high-fidelity DNA polymerase, the DENV infectious clone plasmid as a template, and the mutagenic primers.
-
Perform thermal cycling according to the kit's instructions, typically involving a denaturation, annealing, and extension step for 12-18 cycles.
3. DpnI Digestion:
-
Digest the parental, methylated template DNA by adding the DpnI restriction enzyme to the PCR product.
-
Incubate for 1 hour at 37°C.
4. Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Plasmid Purification and Sequencing:
-
Select several colonies and grow them in liquid culture.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired V91A mutation and the absence of any other mutations by Sanger sequencing of the NS4B region.
6. Virus Rescue:
-
Linearize the mutated infectious clone plasmid with a restriction enzyme.
-
Perform in vitro transcription to generate capped viral RNA.
-
Transfect the RNA into susceptible cells (e.g., BHK-21 or C6/36) by electroporation or using a lipid-based transfection reagent.
-
Monitor the cells for cytopathic effects (CPE) and harvest the supernatant containing the rescued mutant virus.
Visualizations
Caption: Mechanism of action of this compound on dengue virus replication.
Caption: Experimental workflow for in vitro selection of this compound-resistant dengue virus.
Caption: Logical relationship of events leading to this compound resistance in dengue virus.
References
- 1. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Mutagenesis of Dengue Virus Type 2 Replicon RNA by Yeast In Vivo Recombination | Springer Nature Experiments [experiments.springernature.com]
- 4. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. [PDF] Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. | Semantic Scholar [semanticscholar.org]
- 8. A Combined Genetic-Proteomic Approach Identifies Residues within Dengue Virus NS4B Critical for Interaction with NS3 and Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - ProQuest [proquest.com]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Mosnodenvir Dosage for In Vivo Animal Studies
Welcome to the technical support center for Mosnodenvir (JNJ-1802), a potent, orally active, pan-serotype dengue virus (DENV) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful in vivo application of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-structural protein 4B (NS4B) inhibitor.[1][2][3][4] It functions by blocking the crucial interaction between two DENV non-structural proteins, NS3 and NS4B.[1][2][3][4] This inhibition disrupts the formation of the viral replication complex, which is essential for the synthesis of new viral RNA, thereby halting viral replication.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to two years or at 4°C for shorter periods. Stock solutions are best stored at -80°C for up to six months or at -20°C for one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]
Q3: In which animal models has this compound been tested?
A3: this compound has demonstrated antiviral efficacy in both AG129 mice, a model susceptible to dengue virus infection, and in non-human primates (rhesus macaques).[1][5] In AG129 mice, treatment has been shown to reduce viral RNA levels and increase survival rates.[1] In rhesus macaques, this compound inhibited virus replication.[1][5]
Troubleshooting Guides
Formulation and Administration
Q4: I am having trouble dissolving this compound for oral administration. What is a recommended vehicle?
A4: this compound is poorly soluble in water. A common approach for oral gavage in preclinical studies is to prepare a suspension. Two suggested vehicle compositions are:
-
Vehicle 1 (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Vehicle 2 (Oil-based): 10% DMSO in 90% corn oil.[1]
It is critical to prepare the formulation fresh daily, especially if it is a suspension, to ensure homogeneity and stability.[3] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
Q5: My formulation appears cloudy or precipitates over time. What can I do?
A5: If you observe precipitation, consider the following:
-
Fresh Preparation: Always prepare the dosing solution fresh before each administration.[3]
-
Sonication: Use a sonicator to help dissolve the compound and create a more uniform suspension.
-
Vehicle Optimization: The ratio of co-solvents may need to be adjusted. For sensitive animals, keeping the DMSO concentration below 2% is recommended.[1] You can explore other GRAS (Generally Recognized as Safe) excipients such as different grades of polyethylene glycol (PEG), or other surfactants like Polysorbate 80.
-
Particle Size: If using a suspension, ensure the particle size of the this compound powder is small and uniform to improve stability.
Q6: What is the standard procedure for oral gavage in mice?
A6: Oral gavage should be performed by trained personnel to minimize stress and injury to the animal.
-
Restraint: Properly restrain the mouse to immobilize its head and align the head and body vertically.[6]
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the mouse.[7]
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow reflexively. Never force the needle.[6][7]
-
Administration: Slowly administer the compound.[6]
-
Volume: The maximum recommended dosing volume for mice is typically 10 mL/kg.[7]
Dosage and Efficacy
Q7: How do I select an appropriate starting dose for my in vivo study?
A7: A good starting point is to consider the doses used in published studies. For this compound in AG129 mice, a wide range of doses from 0.2 to 60 mg/kg administered twice daily (b.i.d.) has been reported to be effective in reducing viral RNA and increasing survival.[1] For non-human primates, doses of 0.01, 0.18, and 3 mg/kg once daily have shown efficacy.[1][5]
Your choice of starting dose will depend on the specific goals of your study:
-
Efficacy Studies: You might start with a dose in the mid-range of what has been published (e.g., 10-20 mg/kg in mice) and perform a dose-response study to determine the minimal effective dose for your specific experimental conditions.
-
Toxicity Studies: To establish a safety profile, you may need to test doses higher than the expected efficacious dose.
Q8: My initial dose of this compound is not showing the expected efficacy. What should I do?
A8: If you are not observing the desired antiviral effect, consider the following troubleshooting steps:
-
Dose Escalation: The dose may be insufficient. A dose-response study is recommended to determine the optimal dose for your model and viral strain.
-
Dosing Frequency: this compound has a terminal half-life of 6.2 hours in mice.[1] If you are dosing once daily, consider increasing the frequency to twice daily (b.i.d.) to maintain adequate plasma concentrations.
-
Timing of Administration: For prophylactic studies, administering the first dose before viral challenge is crucial. In published mouse studies, the first dose was given one hour before DENV infection.[1] For therapeutic studies, the timing of treatment initiation post-infection is a critical factor.
-
Bioavailability: Ensure your formulation is optimized for oral absorption. If bioavailability is a concern, you may need to explore alternative administration routes, although this compound is designed for oral activity.[1][2][3][4]
Q9: Are there any known adverse effects of this compound in animals?
A9: In a Phase 1 human study, this compound was reported to be generally safe and well-tolerated.[8] Johnson & Johnson also stated that no safety issues were identified in their Phase 2 clinical studies.[9][10][11] However, it is always important to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. If you observe adverse effects, consider reducing the dose or optimizing the vehicle, as some components of the vehicle can cause toxicity at high concentrations.
Data and Protocols
Quantitative Data Summary
| Parameter | Species | Value | Citation |
| In Vitro EC50 | - | 0.057 to 11 nM (across four DENV serotypes) | [1] |
| Terminal Half-life | Mouse | 6.2 hours | [1] |
| Oral Bioavailability | Mouse | 46% (at 1 mg/kg) | [1] |
| 59% (at 3 mg/kg) | [1] | ||
| Terminal Elimination Half-life | Human | 6.7-8.7 days | [12] |
| Animal Model | Dosage Regimen | Administration Route | Key Findings | Citation |
| AG129 Mouse | 0.2-60 mg/kg, b.i.d. for 3 days | Oral (p.o.) | Reduced viral RNA, increased survival rate | [1] |
| Rhesus Macaque | 0.01, 0.18, 3 mg/kg, once daily for 11 days | Oral (p.o.) | Inhibited virus replication | [1][5] |
Experimental Protocols
Protocol 1: this compound Formulation for Oral Gavage in Mice
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation (Aqueous-based):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2.5 mg/mL.
-
-
Vehicle Preparation (Oil-based):
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound/DMSO stock solution to the corn oil and mix thoroughly.
-
This will result in a final vehicle composition of 10% DMSO in 90% corn oil, with a this compound concentration of 2.5 mg/mL.
-
-
Administration: Use the prepared formulation for oral gavage immediately.
Protocol 2: In Vivo Efficacy Study in AG129 Mice
-
Animal Model: Use AG129 mice (deficient in IFN-α/β and -γ receptors).
-
Virus: Infect mice with a mouse-adapted DENV strain.
-
Treatment Group: Administer this compound via oral gavage at the desired dose (e.g., 20 mg/kg) in a suitable vehicle.
-
Control Group: Administer the vehicle alone.
-
Dosing Schedule: For a prophylactic study, administer the first dose one hour before viral challenge, followed by twice-daily dosing for 3-5 days.
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
Endpoint Analysis:
-
Collect blood samples at various time points to measure viremia by qRT-PCR.
-
Harvest tissues (e.g., spleen, liver) at the end of the study to determine viral load.
-
Analyze survival data using Kaplan-Meier curves.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress and challenges in development of animal models for dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Pan-serotype dengue virus inhibitor | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Johnson & Johnson to Discontinue Phase 2 Field Study Evaluating Investigational Antiviral for the Prevention of Dengue [jnj.com]
- 10. medscape.com [medscape.com]
- 11. JnJ to discontinue Phase 2 Field Study evaluating investigational antiviral for Dengue prevention [medicaldialogues.in]
- 12. Pharmacokinetics, Safety, and Tolerability of Different Maintenance Dose Regimens of this compound (JNJ-1802) in Healthy Adult Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting cytotoxicity of Mosnodenvir in specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cytotoxicity observed during experiments with Mosnodenvir in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-1802) is an orally active, pan-serotype inhibitor of the dengue virus (DENV).[1][2] Its primary mechanism of action is to block viral replication by inhibiting the crucial interaction between two viral non-structural proteins, NS3 and NS4B.[1][2] This interaction is essential for the formation of the viral replication complex, where new viral RNA is synthesized. By disrupting this complex, this compound effectively halts the proliferation of the virus.
Q2: In which cell lines has this compound been tested, and what is known about its cytotoxicity?
This compound has demonstrated antiviral activity in several cell lines commonly used for dengue virus research, including Vero (African green monkey kidney), C6/36 (Aedes albopictus), Huh-7 (human hepatoma), and THP-1/DC-SIGN (human monocytic) cells.[1] Reports indicate that this compound exhibits limited cytotoxicity in these cell lines.[1]
Q3: Has this compound been tested in clinical trials?
Yes, this compound has undergone Phase 1 and Phase 2a clinical studies, where it was found to be safe and well-tolerated.[3] A Phase 2 field study for the prevention of dengue was discontinued in October 2024, not due to safety concerns, but as part of a strategic reprioritization of the company's research and development portfolio.
Q4: How can I differentiate between cytotoxicity caused by this compound and the cytopathic effect (CPE) of the dengue virus itself?
Distinguishing between compound-induced cytotoxicity and viral CPE is a critical step in data interpretation. This can be achieved by including proper controls in your experimental setup. A key control is to treat uninfected cells with the same concentrations of this compound used in the infected cell experiments.[4][5] If cell death is observed in the uninfected, drug-treated cells, it is likely due to the cytotoxic effects of the compound. In contrast, CPE will only be observed in the virus-infected cells. Quantitative assays, such as MTT or LDH assays, performed on both infected and uninfected cells treated with the compound will help to dissect these two effects.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound.
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in control (untreated, uninfected) cells | Cell culture contamination (mycoplasma, bacteria, fungi). | Regularly test cell cultures for contamination. Discard contaminated cultures and use fresh, authenticated cells. |
| Poor cell health or over-confluency. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize seeding density to avoid over-confluency during the experiment.[6] | |
| Reagent or media issues (e.g., expired media, incorrect pH). | Use fresh, pre-warmed media and reagents. Check the quality and specifications of all components. | |
| Higher than expected cytotoxicity in this compound-treated, uninfected cells | Incorrect compound concentration or solvent toxicity. | Verify the stock concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). Run a solvent-only control. |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivities to compounds. If possible, test a range of concentrations to determine the 50% cytotoxic concentration (CC50). | |
| Assay interference. | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run a cell-free assay with the compound to check for direct interaction with assay reagents. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, virus, and compound. | |
| Edge effects in multi-well plates. | To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure proper humidity in the incubator. | |
| Difficulty in distinguishing low-level cytotoxicity from viral CPE | Sub-optimal virus titer or incubation time. | Optimize the multiplicity of infection (MOI) and the duration of the experiment to achieve a clear and reproducible cytopathic effect in the virus control wells. |
| Insensitive assay. | Consider using a more sensitive cytotoxicity assay. For example, if using a metabolic assay like MTT, a membrane integrity assay like LDH release may provide a different perspective. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's antiviral activity (EC50) and cytotoxicity (CC50). Researchers should aim to determine the CC50 in their specific cell line and experimental conditions.
| Cell Line | Virus Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Vero | DENV-1 | 0.0014 | 3 | ~2143 | [7] |
| Vero | DENV-2 | 0.00069 | 3.2 | ~4638 | [7] |
| Vero | DENV-3 | 0.016 | 2 | 125 | [7] |
| Vero | DENV-4 | 0.092 | 2.3 | 25 | [7] |
| Huh-7 | DENV (general) | Data not available | >10 (inferred) | Not applicable | [1] |
| C6/36 | DENV (general) | Data not available | >10 (inferred) | Not applicable | [1] |
| THP-1/DC-SIGN | DENV (general) | Data not available | >10 (inferred) | Not applicable | [1] |
Note: The CC50 values for Huh-7, C6/36, and THP-1/DC-SIGN cells are inferred from reports of "limited cytotoxicity" and should be experimentally determined.
Experimental Protocols
MTT Assay for this compound Cytotoxicity in Uninfected Cells
This protocol determines the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cell line of interest (e.g., Huh-7, Vero)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol for Evaluating this compound Cytotoxicity in Dengue Virus-Infected Cells
This protocol assesses the cytotoxicity of this compound in the presence of a DENV infection.
Materials:
-
Same as MTT assay protocol
-
Dengue virus stock of known titer (PFU/mL or TCID50/mL)
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in infection medium (low-serum medium).
-
In a separate plate or tubes, pre-incubate the virus (at a desired MOI) with the this compound dilutions for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect with 50 µL of the virus-compound mixture. Also include a "virus only" control and a "cells only" control.
-
After a 2-hour adsorption period, remove the inoculum and add 100 µL of fresh medium containing the corresponding this compound dilutions.
-
Incubate the plate for 48-72 hours, or until CPE is clearly visible in the "virus only" control wells.
-
Perform the MTT assay as described in the previous protocol.
-
Compare the cell viability in the this compound-treated, infected wells to the "cells only" control to assess cytotoxicity in the context of infection.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Pharmacokinetics, Safety, and Tolerability of Different Maintenance Dose Regimens of this compound (JNJ-1802) in Healthy Adult Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. | BioWorld [bioworld.com]
Technical Support Center: Enhancing Mosnodenvir Bioavailability for Research Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of Mosnodenvir for research applications.
Introduction
This compound (JNJ-1802) is an orally active, pan-serotype dengue virus (DENV) inhibitor that functions by blocking the interaction between the viral nonstructural proteins NS3 and NS4B, which is essential for viral replication.[1][2][3][4][5] While described as having good oral bioavailability in preclinical models, researchers may encounter challenges in achieving consistent and optimal drug exposure in experimental settings due to issues with solubility and formulation.[1][4] This guide provides practical solutions to common problems.
It is important to note that while this compound showed promise in early clinical studies, its development was discontinued by Johnson & Johnson in October 2024 as part of a strategic reprioritization of their research and development portfolio.[6][7][8][9] No safety issues were identified at the time of discontinuation.[6][7][8] Consequently, this compound is now primarily available for research use.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in developing an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C26H22ClF3N2O6S | [3][4] |
| Molecular Weight | 582.98 g/mol | [2][3][4] |
| CAS Number | 2890688-86-3 | [1][3] |
| Solubility (in vitro) | 100 mg/mL in DMSO (requires sonication) | [1][4][10] |
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits dengue virus replication by targeting the interaction between two viral proteins, NS3 and NS4B.[1][2][3][11] This interaction is crucial for the formation of the viral replication complex. By blocking this interaction, this compound prevents the synthesis of new viral RNA.[1]
Q3: What is the reported oral bioavailability of this compound?
A3: In mice, this compound has demonstrated good oral bioavailability. At a dose of 1 mg/kg, the bioavailability was 46%, and at 3 mg/kg, it was 59%.[1][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and administration of this compound in a research setting.
Problem 1: this compound precipitates out of solution during formulation.
-
Possible Cause: The solvent system is not optimal for the desired concentration, or the compound has low aqueous solubility.
-
Solutions:
-
Sonication and Heating: Gently heat the solution and use an ultrasonic bath to aid dissolution.[1] Be cautious with temperature to avoid degradation.
-
Solvent System Optimization: For in vivo studies, a multi-component solvent system is often necessary. A recommended starting point is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][10] Another option is 10% DMSO in corn oil.[1]
-
pH Adjustment: Evaluate the pKa of this compound and adjust the pH of the vehicle to improve solubility if the compound is ionizable.
-
Lower the Concentration: If precipitation persists, the concentration may be too high for the chosen vehicle. Prepare a more dilute solution.
-
Problem 2: High variability in efficacy or pharmacokinetic data between experiments.
-
Possible Cause: Inconsistent formulation preparation, leading to variations in the amount of solubilized drug administered.
-
Solutions:
-
Standardize Formulation Protocol: Develop and strictly adhere to a Standard Operating Procedure (SOP) for preparing the this compound formulation. This includes the order of solvent addition, mixing times, and any heating or sonication steps.
-
Fresh Preparations: Prepare the formulation fresh before each experiment. The stability of this compound in aqueous-based vehicles over time may be limited. Stock solutions in DMSO should be stored at -80°C for up to 6 months.[1][3][10]
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of precipitates.[1]
-
Problem 3: Poor or lower-than-expected in vivo efficacy despite successful in vitro results.
-
Possible Cause: This can be a classic bioavailability issue where the drug is not being adequately absorbed or is being rapidly metabolized.
-
Solutions:
-
Lipid-Based Formulations: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS). These systems can improve the solubility and absorption of lipophilic compounds.[12][13]
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the this compound powder through techniques like micronization can increase the surface area for dissolution.[12][13][14]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and absorption.[12][13][15]
-
Permeation Enhancers: The inclusion of safe and approved permeation enhancers in the formulation can improve absorption across the intestinal epithelium.[12][16]
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is based on recommended solvent systems for in vivo research.[1][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex until the powder is dissolved. Gentle warming and sonication may be necessary.
-
Add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume. Vortex until the solution is homogeneous.
-
Add sterile saline to bring the formulation to the final volume (45%). Vortex thoroughly.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol 2: In Vitro Dissolution Testing
This assay helps to evaluate how different formulations affect the dissolution rate of this compound.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid)
-
This compound formulation
-
HPLC system for quantification
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.
-
Add the this compound formulation to the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Protocol 3: Caco-2 Permeability Assay
This in vitro model is used to predict intestinal drug absorption.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound formulation
-
LC-MS/MS for quantification
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer. A sample from the apical side is also taken at the beginning and end of the experiment.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the Caco-2 monolayer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mosnodenvir_TargetMol [targetmol.com]
- 3. This compound ( JNJ-1802) Datasheet DC Chemicals [dcchemicals.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Johnson & Johnson to Discontinue Phase 2 Field Study Evaluating Investigational Antiviral for the Prevention of Dengue [jnj.com]
- 7. J&J Discontinues Phase II Dengue Study as it Retreats from Infectious Disease - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. jocpr.com [jocpr.com]
- 15. upm-inc.com [upm-inc.com]
- 16. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mosnodenvir Efficacy and DENV Strain Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the variability in the efficacy of Mosnodenvir across different Dengue virus (DENV) strains. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, pan-serotype Dengue virus (DENV) inhibitor.[1][2] It functions by targeting the interaction between two viral non-structural proteins, NS3 and NS4B.[1][3][4][5] This interaction is crucial for the formation of the viral replication complex. By blocking the formation of new NS3-NS4B complexes, this compound effectively prevents the replication of viral RNA.[1][6]
Q2: Does the in vitro efficacy of this compound vary across the four DENV serotypes?
Yes, the in vitro efficacy of this compound, as measured by the 50% effective concentration (EC50), can vary across the four DENV serotypes. While it is generally potent against all serotypes with EC50 values in the picomolar to nanomolar range, specific values can differ.[1][2][6]
Q3: What are the known resistance mutations for this compound?
The primary and most significant resistance mutation identified is a valine to alanine substitution at position 91 of the NS4B protein (V91A).[7][8][9] This mutation has been observed in DENV-2 and DENV-3 strains and is associated with a dramatic decrease in sensitivity to this compound, in some cases over 1000-fold.[7][10] Other mutations in NS4B, such as T108I (conferring low-level resistance) and L94F (high-level resistance), have also been identified through in vitro selection studies.[9]
Q4: Has the V91A resistance mutation been observed in clinical isolates?
Yes, genomic surveillance has revealed that the NS4B:V91A mutation is present in circulating DENV-2 lineages, notably in the epidemic that occurred in the French Caribbean Islands in 2023-2024.[7][11] The emergence and spread of this mutation in wild-type viruses underscore the importance of monitoring for resistance in preclinical and clinical studies.[8][10]
Q5: What is the current clinical development status of this compound?
As of October 2024, Johnson & Johnson has discontinued the Phase 2 field study for this compound for the prevention of dengue. The decision was based on a strategic reprioritization of their research and development portfolio and not due to any identified safety issues. The company has stated its intention to share the results of the studies with the medical community.
Troubleshooting Guide for In Vitro Efficacy Testing
This guide addresses common issues that may arise during the in vitro evaluation of this compound's efficacy against different DENV strains.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experimental repeats | - Inconsistent virus titer.- Variation in cell seeding density.- Pipetting errors.- Contamination of cell cultures or reagents. | - Re-titer virus stock before each experiment.- Ensure uniform cell seeding and check for confluency before infection.- Use calibrated pipettes and proper technique.- Regularly test for mycoplasma and use aseptic techniques. |
| Unexpectedly low potency of this compound against a specific DENV strain | - Presence of a known resistance mutation (e.g., NS4B:V91A).- Natural genetic variability of the DENV strain affecting drug binding.- Incorrect drug concentration. | - Sequence the NS4B gene of the virus strain to check for resistance mutations.- Test a panel of diverse clinical isolates to understand the spectrum of activity.- Verify the concentration and integrity of the this compound stock solution. |
| High cytotoxicity observed at concentrations close to the EC50 value | - The specific cell line used is sensitive to the compound.- The compound solvent (e.g., DMSO) is at a toxic concentration. | - Determine the 50% cytotoxic concentration (CC50) in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50).- Use multiple cell lines (e.g., Vero, Huh-7, C6/36) to assess cell-type specific toxicity.[1]- Ensure the final solvent concentration is non-toxic to the cells. |
| No clear dose-response curve | - Inappropriate range of drug concentrations tested.- Issues with the assay readout (e.g., antibody staining, reporter signal). | - Perform a broader range of serial dilutions of this compound.- Optimize the assay detection step, including antibody concentrations and incubation times for immunofluorescence or ELISA-based assays. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against the four DENV serotypes. It is important to note that these values can vary depending on the specific viral strain and the cell line used in the assay.
| DENV Serotype | EC50 Range (nM) | Reference(s) |
| DENV-1 | 0.057 - 11 | [1][2][12] |
| DENV-2 | 0.04 - 1.8 | [1][6] |
| DENV-3 | 0.057 - 11 | [1][2][12] |
| DENV-4 | 0.057 - 11 | [1][2][12] |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This is a widely used method to quantify the titer of neutralizing antibodies but can be adapted to determine the EC50 of antiviral compounds.
Materials:
-
Vero or LLC-MK2 cells
-
DENV stock of known titer (PFU/mL)
-
This compound stock solution
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Overlay medium (e.g., growth medium with 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% for fixing)
-
6-well or 24-well plates
Procedure:
-
Cell Seeding: Seed Vero or LLC-MK2 cells in 6-well or 24-well plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix an equal volume of each compound dilution with a DENV dilution calculated to produce 50-100 plaques per well. Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
Overlay: Remove the inoculum and add the overlay medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-10 days, depending on the DENV serotype and strain.
-
Fixation and Staining:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and formalin, and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control wells.
High-Throughput Screening (HTS) Assay (Immunofluorescence-based)
This method is suitable for screening large numbers of compounds or viral isolates and is often performed in 96- or 384-well plates.[13][14]
Materials:
-
Huh-7 or other susceptible cell lines
-
DENV stock
-
This compound
-
Primary antibody against a DENV antigen (e.g., Envelope protein)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
96- or 384-well clear-bottom black plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Add DENV to the wells at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Fixation and Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of infected cells (positive for viral antigen) and the total number of cells (nuclei count for cytotoxicity).
-
-
EC50 Calculation: The EC50 is the concentration of this compound that reduces the percentage of infected cells by 50% compared to the virus-only control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. JNJ-1802 (this compound, JNJ-64281802) | DENV inhibitor | Probechem Biochemicals [probechem.com]
- 7. Genomic surveillance reveals a dengue 2 virus epidemic lineage with a marked decrease in sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. This compound ( JNJ-1802) Datasheet DC Chemicals [dcchemicals.com]
- 13. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
Mosnodenvir Technical Support Center: Mitigating Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of Mosnodenvir in experimental settings. Given that this compound's clinical development was discontinued for strategic reasons and not due to safety concerns, publicly available data on its specific off-target profile is limited.[1][2][3][4][5][6] This guide, therefore, focuses on established methodologies for assessing and mitigating off-target effects for antiviral compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a pan-serotype dengue virus (DENV) inhibitor.[7][8][9] Its primary mechanism of action is the inhibition of the protein-protein interaction between the DENV nonstructural protein 3 (NS3) and nonstructural protein 4B (NS4B).[1][7][8][9][10][11] This interaction is crucial for the formation of the viral replication complex, and its disruption prevents the synthesis of new viral RNA.[7][9]
Q2: Are there any publicly documented off-target effects of this compound?
Phase 1 and Phase 2a clinical studies showed that this compound was generally safe and well-tolerated.[1][2][4][5][12] The discontinuation of the Phase 2 field study was not attributed to safety issues.[1][2][3][4][5][6] However, specific data from comprehensive off-target screening panels (e.g., kinome scans, receptor binding assays) are not publicly available. Therefore, researchers should proactively assess the potential for off-target effects within their specific experimental systems.
Q3: What is the first step I should take to assess potential off-target effects of this compound in my cell-based assays?
The first step is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) in your specific cell line. A significant separation between the EC50 and CC50 values (a high selectivity index, SI = CC50/EC50) provides an initial indication of a therapeutic window where on-target effects should dominate.
Q4: How can I distinguish between on-target antiviral effects and off-target cellular toxicity?
To differentiate between on-target and off-target effects, consider using a multi-pronged approach:
-
Rescue Experiments: If the observed effect is on-target, it might be rescued by overexpressing the target proteins (NS3 and NS4B).
-
Resistant Mutants: Utilize DENV variants with known resistance mutations in NS4B to this compound.[13] If the compound is active against the wild-type virus but not the resistant mutant, the effect is likely on-target.
-
Structurally Related Inactive Compound: Synthesize or obtain a structurally similar analog of this compound that is inactive against the DENV NS3-NS4B interaction. This can serve as a negative control to identify effects not related to the intended pharmacology.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a logical workflow for troubleshooting experiments where off-target effects of this compound are suspected.
Caption: Troubleshooting workflow for suspected off-target effects.
Methodologies for Off-Target Effect Mitigation and Identification
Data Presentation: this compound Activity Profile
The following table summarizes the reported in vitro activity of this compound against DENV serotypes. Researchers should generate similar tables for their own experimental systems to establish baseline on-target activity and cytotoxicity.
| Cell Line | DENV Serotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero | DENV-1 | 1.4 - 11 | >3 | >272 | [14] |
| Vero | DENV-2 | 0.057 - 0.69 | >3 | >4347 | [7][14] |
| Vero | DENV-3 | 16 | >2 | >125 | [14] |
| Vero | DENV-4 | 92 | >2.3 | >25 | [14] |
| Huh-7 | DENV-2 | - | Limited Cytotoxicity | - | [7][9] |
| C6/36 | DENV-2 | - | Limited Cytotoxicity | - | [7][9] |
| THP-1/DC-SIGN | DENV-2 | - | Limited Cytotoxicity | - | [7][9] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Profiling using Kinome Scanning
Objective: To identify potential off-target interactions of this compound with human kinases, a common source of off-target effects.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay Platform: Utilize a commercial kinome scanning service (e.g., KINOMEscan™, Eurofins DiscoverX).[15][16][17] These platforms typically use a competition binding assay.
-
Assay Principle: A test compound (this compound) is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is also present. The amount of kinase bound to the immobilized ligand is measured. If this compound binds to a kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.
-
Data Analysis: The results are typically reported as the percent of control, where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a reduction of the control signal by more than 65% or 80% at a given concentration (e.g., 1 µM).
-
Follow-up: For any identified hits, determine the dissociation constant (Kd) to quantify the binding affinity. Further functional assays are then required to determine if this binding translates to inhibition or activation of the kinase activity.
Caption: Workflow for kinome scanning to identify off-target interactions.
Protocol 2: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)
Objective: To identify the direct and indirect cellular targets of this compound in an unbiased, proteome-wide manner.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., Huh-7) and treat with either this compound at a relevant concentration or vehicle control (DMSO).
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the protein lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).
-
Protein Precipitation and Digestion: After heating, the aggregated (denatured) proteins are pelleted by centrifugation. The soluble proteins in the supernatant are collected, and both soluble and aggregated fractions can be analyzed. The proteins are then digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each temperature fraction.
-
Data Analysis: For each protein, a "melting curve" is generated, showing the fraction of the protein that remains soluble at each temperature. A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct or indirect interaction of the drug with that protein. A positive shift (increased stability) suggests direct binding.
-
Target Validation: Candidate off-targets identified by TPP should be validated using orthogonal methods, such as Western blotting, enzymatic assays, or surface plasmon resonance (SPR).
Caption: Workflow for Thermal Proteome Profiling (TPP).
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in the context of the DENV replication cycle.
Caption: Mechanism of action of this compound in the DENV replication cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (JNJ-1802) / J&J [delta.larvol.com]
- 4. Johnson & Johnson to Discontinue Phase 2 Field Study Evaluating Investigational Antiviral for the Prevention of Dengue [jnj.com]
- 5. medscape.com [medscape.com]
- 6. Assessment of Kinome-Wide Activity Remodeling upon Picornavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 11. Genomic surveillance reveals a dengue 2 virus epidemic lineage with a marked decrease in sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Technical Support Center: Mosnodenvir Treatment Protocols for Primate Models
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Mosnodenvir (formerly JNJ-1802) in primate models of dengue virus infection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, pan-serotype dengue virus (DENV) inhibitor. It functions by blocking the interaction between two viral nonstructural proteins, NS3 and NS4B.[1][2] This disruption prevents the formation of the viral replication complex, which is essential for the synthesis of new viral RNA, thereby inhibiting viral replication.[1][2]
Q2: Has this compound been tested in non-human primates?
A2: Yes, this compound has demonstrated strong antiviral efficacy in a rhesus macaque model of dengue virus infection.[1][3][4][5]
Q3: What is the current clinical status of this compound?
A3: this compound was found to be safe and well-tolerated in Phase 1 and Phase 2a clinical studies.[6][7] However, a Phase 2 field study for the prevention of dengue was discontinued by Johnson & Johnson due to a strategic reprioritization of their research and development portfolio, not due to any identified safety concerns.[6][7]
Q4: In which primate species have this compound studies been conducted?
A4: Published preclinical studies have utilized rhesus macaques (Macaca mulatta).[1][2]
Q5: What are the known resistance mutations for this compound?
A5: In vitro studies have identified resistance mutations in the DENV NS4B protein. These mutations can reduce the binding affinity of this compound to its target.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in viremia between animals in the control group | - Genetic variability among outbred primate populations.- Differences in the innate immune response of individual animals. | - Ensure proper randomization of animals to treatment groups.- Increase the number of animals per group to improve statistical power. |
| Lower than expected viral load in the control group | - The specific strain of DENV used may not be highly pathogenic in the primate model.- The inoculation route or dose may be suboptimal. | - Utilize a DENV strain known to produce consistent viremia in the chosen primate species (e.g., DENV-2 strain 16681 in rhesus macaques).- Consider intravenous inoculation for more consistent infection, as subcutaneous routes can lead to more variable outcomes.[8][9] |
| Inconsistent drug exposure between animals | - Issues with oral gavage administration (e.g., regurgitation).- Individual differences in drug absorption and metabolism. | - Ensure personnel are highly trained in oral gavage techniques for non-human primates.- Conduct pharmacokinetic analysis on a subset of animals to confirm consistent drug exposure. |
| No significant reduction in viremia in the treatment group | - Insufficient drug dosage.- Poor oral bioavailability of the specific formulation.- Pre-existing resistance mutations in the challenge virus stock. | - Perform a dose-ranging study to determine the optimal therapeutic dose.- Analyze the formulation of this compound to ensure stability and solubility.- Sequence the viral stock to check for any baseline mutations in the NS4B protein. |
| Adverse events observed in treated animals | - Although this compound was well-tolerated in clinical trials, high doses in preclinical models could lead to unforeseen toxicity.- The vehicle used for drug formulation may have adverse effects. | - Implement a comprehensive clinical monitoring plan (e.g., daily health checks, weight monitoring, complete blood counts, and serum chemistry).- Run a vehicle-only control group to differentiate between drug-related and vehicle-related effects. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in DENV-2 Infected Rhesus Macaques
| Treatment Group (n=3 per group) | Route of Administration | Dosage Regimen | Peak Viral RNA Load (log10 GCE/mL) |
| Vehicle Control | Oral | Once daily for 11 days | ~5.0 - 6.0 |
| This compound | Oral | 0.01 mg/kg/day | ~4.0 - 5.0 |
| This compound | Oral | 0.18 mg/kg/day | Below LLOQ |
| This compound | Oral | 3 mg/kg/day | Below LLOQ |
*LLOQ (Lower Limit of Quantification) = 1,286 Genome Copy Equivalents (GCE) per mL.[10]
Source: Adapted from Goethals et al., Nature, 2023.
Table 2: In Vitro Antiviral Activity of this compound
| DENV Serotype | Cell Line | EC50 (nM) |
| DENV-1 | Vero | 0.057 - 0.23 |
| DENV-2 | Vero | 0.057 - 11 |
| DENV-3 | Vero | 0.44 - 1.2 |
| DENV-4 | Vero | 0.11 - 0.22 |
Source: MedchemExpress, referencing preclinical data.[2]
Experimental Protocols
Prophylactic Efficacy Study of this compound in Rhesus Macaques
1. Animal Model:
-
Species: Rhesus macaques (Macaca mulatta).
-
Health Status: Healthy, flavivirus-naive animals.
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Drug Formulation and Administration:
-
Drug Substance: this compound (JNJ-1802).
-
Formulation: Prepared in a suitable vehicle for oral administration (e.g., PEG400/water).
-
Dosing: Administered once daily via oral gavage at specified doses (e.g., 0.01, 0.18, and 3 mg/kg). A vehicle-only group serves as the control.
-
Treatment Schedule: Prophylactic treatment initiated one day prior to viral challenge and continued for a total of 11 days.
3. Viral Challenge:
-
Virus Strain: Dengue virus serotype 2 (DENV-2), strain 16681.
-
Inoculation Route: Intravenous or subcutaneous injection.
-
Inoculum Dose: A pre-titered dose sufficient to cause consistent viremia (e.g., 10^5 PFU).
4. Sample Collection and Analysis:
-
Blood Collection: Whole blood collected at regular intervals (e.g., daily from day 1 to day 10 post-infection).
-
Plasma Separation: Plasma separated and stored at -80°C until analysis.
-
Viral Load Quantification: Viral RNA extracted from plasma and quantified using a validated reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay. Results are expressed as genome copy equivalents per milliliter (GCE/mL).
-
Serology: Serum samples analyzed for the presence of DENV-specific IgM and IgG antibodies using ELISA to assess seroconversion.
5. Clinical Monitoring:
-
Animals are monitored daily for any clinical signs of illness, changes in behavior, or adverse reactions to the treatment. Body weight and temperature should be recorded regularly.
Mandatory Visualizations
Caption: this compound inhibits DENV replication by blocking NS3-NS4B interaction.
Caption: Prophylactic efficacy study workflow in non-human primates.
References
- 1. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vax-before-travel.com [vax-before-travel.com]
- 4. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature [jnj.com]
- 5. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Centre for Drug Design and Discovery [cd3.be]
- 6. Johnson & Johnson Pulls Plug on Dengue Drug [medscape.com]
- 7. JnJ to discontinue Phase 2 Field Study evaluating investigational antiviral for Dengue prevention [medicaldialogues.in]
- 8. Improvement of the Dengue Virus (DENV) Nonhuman Primate Model via a Reverse Translational Approach Based on Dengue Vaccine Clinical Efficacy Data against DENV-2 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of the Dengue Virus (DENV) Nonhuman Primate Model via a Reverse Translational Approach Based on Dengue Vaccine Clinical Efficacy Data against DENV-2 and -4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Challenges in synthesizing and purifying Mosnodenvir for lab use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mosnodenvir (JNJ-1802), a pan-serotype dengue virus inhibitor. The information provided is intended for laboratory research use only.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as JNJ-1802) is an orally active, small molecule inhibitor of the dengue virus (DENV).[1] It is effective against all four serotypes of the virus.[2] Its mechanism of action involves blocking the interaction between two viral non-structural proteins, NS3 and NS4B.[3][4][5] This interaction is crucial for the formation of the viral replication complex, and by inhibiting it, this compound prevents the synthesis of new viral RNA.[1][5]
Mechanism of Action of this compound
Caption: this compound inhibits dengue virus replication by disrupting the interaction between NS3 and NS4B proteins.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (-80°C) | -80°C | 6 months |
| In Solvent (-20°C) | -20°C | 1 month |
3. What are the recommended solvents for dissolving this compound?
This compound has good solubility in DMSO. For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations are required.
| Solvent/Formulation | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (171.53 mM) | May require sonication to fully dissolve. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.29 mM) | Results in a clear solution.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.29 mM) | Results in a clear solution.[6] |
Experimental Protocols
Note: The detailed synthesis of this compound is proprietary. The following protocol is a representative workflow for the synthesis of a similar indole-based antiviral compound and should be adapted and optimized by the end-user.
Representative Synthesis Workflow for a this compound-like Compound
Caption: A representative multi-step synthesis workflow for a this compound-like compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Impure or wet reagents/solvents.[7]2. Incorrect reaction temperature.[1]3. Inactive catalyst.[1]4. Insufficient reaction time. | 1. Ensure all reagents are pure and solvents are anhydrous. Flame-dry glassware before use.[8]2. Carefully monitor and control the reaction temperature.[8]3. Use a fresh or newly purchased catalyst.4. Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Formation of multiple side products | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents.3. Presence of impurities that catalyze side reactions. | 1. Lower the reaction temperature. Add reagents dropwise to control exothermic reactions.[8]2. Carefully measure and add reagents in the correct molar ratios.3. Purify starting materials before use. |
| Product lost during workup | 1. Product is soluble in the aqueous layer.[9]2. Emulsion formation during extraction.[10]3. Product degradation due to acidic or basic wash.[9] | 1. Check the aqueous layer for your product. Use "salting out" by adding brine to decrease the solubility of the organic product in the aqueous layer.[11]2. Add brine to the separatory funnel to help break the emulsion.[12]3. Test the stability of your product to acidic and basic conditions before performing the workup.[9] |
Purification Troubleshooting (HPLC)
Troubleshooting Decision Tree for HPLC Purification
Caption: A decision tree to troubleshoot common HPLC purification problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Chiral separation not achieved or poor resolution | 1. Incorrect chiral stationary phase (CSP).[13]2. Inappropriate mobile phase.[14]3. Temperature fluctuations. | 1. Screen different types of CSPs (e.g., polysaccharide-based, protein-based) to find one that interacts selectively with your enantiomers.2. Optimize the mobile phase composition. For chiral separations, small changes in solvent polarity or the addition of modifiers can have a large impact.[14]3. Use a column oven to maintain a constant temperature, as temperature can affect chiral recognition. |
| Broad peaks | 1. Sample solvent incompatible with the mobile phase.[15]2. Column contamination.[16]3. Low mobile phase flow rate.[15] | 1. Dissolve the sample in the mobile phase whenever possible.[15]2. Flush the column with a strong solvent.[16]3. Increase the flow rate to an optimal level for your column dimensions. |
| Ghost peaks | 1. Contaminants in the sample or mobile phase.2. Carryover from a previous injection. | 1. Use high-purity solvents and filter your samples before injection.2. Implement a needle wash step between injections and ensure the injection port is clean. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pan-serotype dengue virus inhibitor | TargetMol [targetmol.com]
- 3. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. This compound | C26H22ClF3N2O6S | CID 133083036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. tandfonline.com [tandfonline.com]
- 14. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Friedel–Crafts Acylation [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Mosnodenvir Efficacy Against Other Dengue Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global burden of dengue fever necessitates the urgent development of effective antiviral therapeutics. Among the promising candidates, Mosnodenvir (formerly JNJ-1802) has demonstrated potent, pan-serotype activity. This guide provides an objective comparison of this compound's efficacy against other notable Dengue Virus (DENV) inhibitors, supported by available experimental data and detailed methodologies for key assays.
Mechanism of Action: A Shared Target
This compound is an orally active, small-molecule inhibitor that targets the interaction between two viral non-structural proteins: NS3 and NS4B.[1][2] This interaction is critical for the formation of the viral replication complex, where new viral RNA is synthesized.[1] By blocking the formation of the NS3-NS4B complex, this compound effectively halts viral replication.[1][2] Another inhibitor in clinical development, NITD-688, shares this mechanism of action, binding directly to NS4B to disrupt its interaction with NS3.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pan-serotype dengue virus inhibitor | TargetMol [targetmol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dengue Virus Inhibitors: Mosnodenvir (JNJ-1802) vs. NITD-688
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two promising pan-serotype dengue virus (DENV) inhibitors, Mosnodenvir (also known as JNJ-1802) and NITD-688. Both compounds have been in clinical development and target the crucial interaction between the viral nonstructural proteins NS3 and NS4B, essential for viral replication. This document summarizes their mechanisms of action, presents comparative quantitative data, details key experimental methodologies, and provides schematic diagrams of their operational pathways.
Mechanism of Action: Targeting the DENV Replication Complex
Both this compound and NITD-688 are potent small molecule inhibitors that disrupt the formation of the dengue virus replication complex. Their primary target is the interaction between the NS3 and NS4B proteins. The NS3 protein is a multifunctional enzyme with helicase and protease activities, while NS4B is a membrane-associated protein that plays a critical role in the formation of viral replication organelles. The association between NS3 and NS4B is vital for efficient viral RNA replication.
This compound (JNJ-1802) acts by blocking the formation of new NS3-NS4B complexes.[1][2] It exhibits picomolar to low nanomolar antiviral activity against all four DENV serotypes.[2] While it is highly effective at preventing the de novo formation of these complexes, it does not disrupt pre-existing ones.[3]
NITD-688 also inhibits the NS3-NS4B interaction by directly binding to the NS4B protein.[4][5][6] A key distinction is that NITD-688 has been shown to disrupt pre-formed NS4B/NS3 complexes, in addition to preventing their initial formation.[4][6] This suggests a potentially broader window of therapeutic intervention.
Quantitative Data Comparison
The following table summarizes the in vitro efficacy and binding affinities of this compound and NITD-688 against the four DENV serotypes. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Parameter | This compound (JNJ-1802) | NITD-688 | Reference(s) |
| EC50 vs DENV-1 | <0.04 - 1.8 nM | 8 - 38 nM | [7][8] |
| EC50 vs DENV-2 | <0.04 - 1.8 nM | 8 - 38 nM | [7][8] |
| EC50 vs DENV-3 | <0.04 - 1.8 nM | 8 - 38 nM | [7][8] |
| EC50 vs DENV-4 | <0.04 - 1.8 nM (one strain 45 nM) | 8 - 38 nM | [7][8] |
| NS4B Binding Affinity (Kd) | Higher affinity than NITD-688 (specific Kd values not consistently reported across all serotypes) | DENV-1: 437 nM, DENV-2: 84 nM, DENV-3: 84 nM, DENV-4: 137 nM | [4] |
Experimental Protocols
Antiviral Activity Assessment (Plaque Reduction Assay)
A common method to determine the antiviral efficacy (EC50) of compounds is the plaque reduction neutralization test (PRNT).
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero or BHK-21 cells) is seeded in multi-well plates and incubated until confluent.[4]
-
Virus Preparation and Compound Dilution: A standardized amount of each DENV serotype is mixed with serial dilutions of the test compound (this compound or NITD-688) and incubated to allow for interaction.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The plates are incubated to allow for viral adsorption.[9]
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar). This restricts the spread of progeny virus, leading to the formation of localized lesions (plaques).[4]
-
Incubation: Plates are incubated for several days (typically 4-7 days for DENV) to allow for plaque development.[9]
-
Staining and Quantification: The cell monolayers are fixed and stained with a solution like crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus. The number of plaques in wells treated with the compound is compared to the number in untreated control wells to determine the percentage of inhibition. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.[4]
NS3-NS4B Interaction Analysis (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is utilized to demonstrate the disruption of the NS3-NS4B interaction by the inhibitors.
-
Cell Lysis: Cells expressing DENV NS3 and NS4B proteins (either through infection or transient co-expression) are lysed to release the protein complexes.[10]
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-NS4B) is added to the cell lysate and incubated to allow the antibody to bind to its target protein, which is part of the NS3-NS4B complex.[10]
-
Complex Precipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, precipitating the antibody-protein complex out of the solution.
-
Washing: The precipitated complexes are washed multiple times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies specific for both NS3 and NS4B to confirm the presence of the co-precipitated protein.[10] To assess inhibitor activity, cells are treated with varying concentrations of this compound or NITD-688 prior to lysis, and the reduction in the amount of co-precipitated NS3 is quantified.
NS4B Binding Affinity Measurement (Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the binding affinity (Kd) of the inhibitors to the NS4B protein.
-
Sample Preparation: Purified recombinant DENV NS4B protein is placed in the sample cell of the calorimeter, and the inhibitor (this compound or NITD-688) is loaded into a syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.[3]
-
Titration: The inhibitor is injected in small, precise aliquots from the syringe into the NS4B solution in the sample cell.[3]
-
Heat Measurement: Each injection causes a heat change (either exothermic or endothermic) due to the binding interaction. The calorimeter measures this heat change with high sensitivity.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3]
Visualizing the Mechanisms of Action
Caption: this compound blocks new NS3-NS4B complex formation.
Caption: NITD-688 binds NS4B and disrupts replication complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avys.omu.edu.tr [avys.omu.edu.tr]
- 10. Mapping the Interactions between the NS4B and NS3 Proteins of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
Mosnodenvir: A Comparative Analysis of its Pan-Serotype Activity Against Dengue Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mosnodenvir (JNJ-1802), a pan-serotype dengue virus (DENV) inhibitor, with other antiviral agents. The following sections detail its performance, supported by experimental data, and provide an overview of the methodologies used in these studies.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of all four dengue virus serotypes. It functions by targeting the interaction between the viral non-structural proteins NS3 and NS4B, a crucial step in viral replication. Recent studies have validated its pan-serotype activity, demonstrating picomolar to nanomolar efficacy in in-vitro assays. While clinical development of this compound was discontinued by Johnson & Johnson for strategic reasons unrelated to safety, its preclinical and early clinical data provide a valuable benchmark for ongoing dengue antiviral research. This guide compares this compound's performance against other notable anti-dengue compounds, including NITD-688, Celgosivir, and Balapiravir.
Mechanism of Action: Targeting the Viral Replication Complex
This compound's antiviral activity stems from its ability to inhibit the formation of the dengue virus replication complex. It specifically blocks the interaction between the NS3 and NS4B proteins.[1] This protein-protein interaction is essential for the replication of the viral RNA genome. By disrupting this complex, this compound effectively halts viral replication.
dot
Caption: this compound's mechanism of action, inhibiting the NS3-NS4B interaction.
Comparative In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values of this compound and comparator compounds against the four dengue virus serotypes in cell culture-based assays. Lower EC50 values indicate higher antiviral potency.
| Compound | DENV-1 (EC50) | DENV-2 (EC50) | DENV-3 (EC50) | DENV-4 (EC50) | Cell Line(s) | Reference(s) |
| This compound (JNJ-1802) | 0.057 - 11 nM | 0.057 - 11 nM | 0.057 - 11 nM | 0.057 - 11 nM | Vero, C6/36, Huh-7 | [1][2] |
| NITD-688 | 38 nM | 8 nM | 8 nM | 19 nM | A549, Huh-7 | [3] |
| Celgosivir | Sub-micromolar | Sub-micromolar | Sub-micromolar | Sub-micromolar | Not specified | [4][5] |
| Balapiravir (R1479) | 1.9 - 11 µM | 1.9 - 11 µM | 1.9 - 11 µM | 1.9 - 11 µM | Huh-7 | [6] |
Note: The EC50 values for this compound are presented as a range as reported in the source. Data for different compounds were generated in separate studies and direct comparison should be made with caution.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and comparator compounds in mouse models of dengue infection.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound (JNJ-1802) | AG129 mice | 0.2-60 mg/kg, twice daily, oral | Reduced viral RNA levels and increased survival rate. | [1][7] |
| NITD-688 | AG129 mice | 30 mg/kg, twice daily, oral | 1.16-log reduction in viremia. | [3][8] |
| Celgosivir | AG129 mice | 10, 25, or 50 mg/kg, twice daily, oral | Fully protected mice from lethal infection at 50 mg/kg. | [4][5][9] |
| Balapiravir | N/A | N/A | Failed to show efficacy in a clinical trial. | [6][10] |
Note: The in vivo studies were not direct head-to-head comparisons and were conducted under different experimental conditions.
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to evaluate the pan-serotype activity of this compound and its comparators.
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is the gold standard for determining the neutralizing antibody titers against a virus and can also be adapted to measure the inhibitory activity of antiviral compounds.[11][12][13][14]
General Protocol:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero or BHK-21 cells) is seeded in multi-well plates.
-
Compound Dilution: The antiviral compound is serially diluted to a range of concentrations.
-
Virus-Compound Incubation: A known amount of each DENV serotype is incubated with each dilution of the antiviral compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each compound concentration is counted.
-
EC50 Calculation: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control, is calculated.
dot
Caption: A simplified workflow for the Plaque Reduction Neutralization Test (PRNT).
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a sensitive method used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.[15][16][17][18]
General Protocol:
-
Sample Collection: Supernatant from infected cell cultures treated with the antiviral compound is collected.
-
RNA Extraction: Viral RNA is extracted from the collected supernatant.
-
Reverse Transcription: The viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then amplified in a real-time PCR machine using primers and probes specific to a conserved region of the dengue virus genome. The amplification is monitored in real-time by detecting a fluorescent signal.
-
Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification cycle threshold (Ct) value to a standard curve of known RNA concentrations.
-
Efficacy Assessment: The reduction in viral RNA levels in treated samples compared to untreated controls indicates the efficacy of the antiviral compound.
dot
Caption: A simplified workflow for quantifying dengue virus RNA using qRT-PCR.
Conclusion
This compound has demonstrated potent pan-serotype activity against all four dengue virus serotypes in preclinical studies. Its mechanism of action, targeting the essential NS3-NS4B protein interaction, represents a promising strategy for the development of direct-acting antivirals for dengue. While its clinical development has been halted, the data generated for this compound provides a valuable reference point for the evaluation of new anti-dengue therapeutic candidates. The comparative data presented in this guide highlights the varying potency of different antiviral strategies and underscores the importance of continued research to identify and develop effective treatments for this significant global health threat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-1802 (this compound, JNJ-64281802) | DENV inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of A mini review of antiviral compounds against dengue virus | Community Acquired Infection [hksmp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avys.omu.edu.tr [avys.omu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Quantitative Competitive Reverse Transcription-PCR for Quantification of Dengue Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genomica.uaslp.mx [genomica.uaslp.mx]
- 17. A real-time PCR procedure for detection of dengue virus serotypes 1, 2, and 3, and their quantitation in clinical and laboratory samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cross-Resistance Profile of Mosnodenvir: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-resistance profile of Mosnodenvir (JNJ-1802), an investigational pan-serotype dengue virus (DENV) inhibitor. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and contextualizes this compound's performance against other antiviral compounds.
This compound is a potent, orally bioavailable small molecule that targets the interaction between the dengue virus non-structural proteins NS3 and NS4B, a critical step in viral replication.[1][2] While clinical trials for this compound were discontinued by Johnson & Johnson due to a strategic reprioritization of their research and development portfolio and not due to safety concerns, the compound remains a significant tool for virological research.[3][4] A key concern in antiviral development is the emergence of drug resistance. Recent genomic surveillance has identified a circulating DENV-2 lineage in the French Caribbean Islands that contains the NS4B V91A mutation, which has been shown to confer a significant decrease in sensitivity to this compound.[5][6][7][8][9]
This guide focuses on the known cross-resistance profile of this compound, particularly in relation to other antivirals targeting the DENV NS4B protein.
Comparative Analysis of Antiviral Activity and Resistance
The primary mechanism of resistance to this compound involves specific amino acid substitutions in the viral NS4B protein. Understanding the cross-resistance profile with other antivirals is crucial for developing combination therapies and anticipating potential clinical challenges.
NS4B Inhibitors: this compound vs. NITD-688
A key comparative study has been conducted with NITD-688, another investigational DENV NS4B inhibitor.[2][10][11] The data reveals that while both compounds target the same viral protein, they have distinct binding sites, resulting in marginal cross-resistance. This suggests that combination therapy with different NS4B inhibitors could be a viable strategy to combat resistance.
| Antiviral | Target | Wild-Type DENV-2 EC50 (nM) | Resistant Mutant(s) | Fold-Change in EC50 vs. Wild-Type | Cross-Resistance Profile |
| This compound (JNJ-1802) | NS3-NS4B Interaction | ~1-10 | NS4B: V91A, L94F | >1000-fold decrease in sensitivity with V91A[5][6] | Marginal cross-resistance with NITD-688. NITD-688 remains largely effective against this compound-resistant strains.[2][11] |
| NITD-688 | NS4B | ~8-38[1][12] | NS4B: T195A, A222V, L111F/T195A/A222V, T195A/A222V/S238F | 240 to 766-fold increase in EC50 in selected resistant variants.[13] | Marginal cross-resistance with this compound. This compound retains potency against NITD-688 resistant strains.[2][11] |
Other Antiviral Classes
Currently, there is a lack of publicly available, direct experimental data on the cross-resistance between this compound and dengue antivirals with different mechanisms of action, such as NS5 polymerase inhibitors or NS3 protease inhibitors.
-
NS5 Polymerase Inhibitors: Balapiravir, a nucleoside analog, was tested in clinical trials for dengue but showed no significant impact on viremia or clinical outcome, despite being well-tolerated.[14][15] Given its distinct mechanism of targeting the viral RNA-dependent RNA polymerase, it is hypothesized that this compound-resistant mutants would likely remain susceptible to NS5 inhibitors. However, empirical data is needed to confirm this.
-
NS3 Protease Inhibitors: Several NS3 protease inhibitors have been explored in preclinical studies, but none have advanced to late-stage clinical trials.[16][17][18] As these compounds target a different viral protein and enzymatic activity, the probability of cross-resistance with an NS3-NS4B interaction inhibitor like this compound is considered low.
Experimental Protocols
The following is a representative protocol for determining the in vitro antiviral activity and cross-resistance of compounds against Dengue Virus, based on established methodologies like the plaque reduction neutralization test (PRNT) and reporter virus assays.
Protocol: Determination of Antiviral EC50 using a Reporter Virus Assay
1. Cell Culture and Reagents:
- Vero or Huh-7 cells.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin.
- Dengue reporter virus particles (RVPs) expressing a reporter gene (e.g., GFP or luciferase).
- Antiviral compounds (this compound, NITD-688, etc.) dissolved in DMSO.
2. Assay Procedure:
- Cell Seeding: Seed Vero or Huh-7 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
- Compound Dilution: Prepare serial dilutions of the antiviral compounds in culture medium.
- Virus-Compound Incubation: Mix the diluted compounds with a standardized amount of DENV RVPs and incubate for 1 hour at 37°C to allow for drug-virus interaction.
- Infection: Add the virus-compound mixture to the cells and incubate for a period appropriate for the reporter gene expression (e.g., 48-72 hours).
- Reporter Gene Measurement: Quantify the reporter gene expression (e.g., fluorescence for GFP, luminescence for luciferase) using a plate reader.
3. Data Analysis:
- Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).
- Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic regression curve.
- The fold-change in EC50 for resistant mutants is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type virus.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining antiviral EC50.
Caption: Mechanism of action of NS4B inhibitors.
Conclusion
The available data indicates that this compound and NITD-688, both targeting the DENV NS4B protein, exhibit marginal cross-resistance due to distinct binding sites. This finding is promising for potential combination therapies targeting NS4B. However, a significant data gap exists regarding the cross-resistance profile of this compound with other classes of dengue antivirals, such as NS5 polymerase and NS3 protease inhibitors. Further research in this area is warranted to fully understand the resistance landscape for emerging dengue therapeutics. The provided experimental protocol offers a standardized method for conducting such crucial cross-resistance studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Identification of new inhibitors of NS5 from dengue virus using saturation transfer difference (STD-NMR) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genomic surveillance reveals a dengue 2 virus epidemic lineage with a marked decrease in sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach [frontiersin.org]
A Guide to Investigating Synergistic Effects of Mosnodenvir with Other Anti-Dengue Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for research and informational purposes only. The combination therapies discussed are hypothetical and require rigorous preclinical and clinical evaluation to establish safety and efficacy.
The emergence of dengue virus (DENV) as a significant global health threat necessitates the development of effective antiviral therapies. Mosnodenvir (JNJ-1802), a potent, orally bioavailable, pan-serotype DENV inhibitor, has shown promise in preclinical and early clinical studies.[1][2] It acts by disrupting the crucial interaction between the viral non-structural proteins NS3 and NS4B, a key step in the formation of the viral replication complex.[1][3] While monotherapy is a primary approach, combination therapy holds the potential to enhance antiviral efficacy, reduce the likelihood of drug resistance, and lower required dosages, thereby minimizing potential toxicity.
This guide provides a framework for investigating the synergistic potential of this compound with other anti-dengue compounds that target different stages of the viral life cycle. As there is currently no published data on the synergistic effects of this compound, this document outlines a rational basis for selecting combination partners, details the experimental protocols required to assess synergy, and presents a hypothetical data comparison for illustrative purposes.
Rationale for Combination Therapy with this compound
The principle behind effective antiviral combination therapy is to target multiple, essential viral or host processes simultaneously. This multi-pronged attack can lead to a synergistic, rather than merely additive, antiviral effect. This compound's unique mechanism of action, targeting the NS3-NS4B interaction, makes it an excellent candidate for combination with drugs that have different molecular targets.
Potential Synergistic Mechanisms:
-
Sequential Blockade: Inhibiting different steps in the viral replication cycle can create a more profound overall antiviral effect. For example, combining an entry inhibitor with a replication inhibitor like this compound could prevent initial infection and suppress the replication of any virus that does manage to enter a cell.
-
Increased Target Vulnerability: Inhibition of one viral process may make the virus more susceptible to an inhibitor of another process.
-
Reduced Resistance: The genetic barrier to resistance is significantly higher for combination therapies, as the virus would need to acquire multiple mutations simultaneously to overcome the effects of both drugs.
Potential Combination Partners for this compound
Based on their distinct mechanisms of action, the following classes of anti-dengue compounds are proposed as potential candidates for synergistic studies with this compound.
| Drug Class | Target | Mechanism of Action | Example Compound(s) | Reported EC50/IC50 (DENV) |
| NS3-NS4B Interaction Inhibitor | NS3-NS4B Interface | Inhibits the formation of the viral replication complex. | This compound (JNJ-1802) | 0.057 - 11 nM[1] |
| Viral Entry Inhibitors | E Glycoprotein | Prevents the virus from entering host cells by blocking attachment or fusion. | Compound 6 | 68 - 490 nM[4][5] |
| NS2B-NS3 Protease Inhibitors | NS2B-NS3 Protease | Blocks the cleavage of the viral polyprotein, which is essential for producing mature viral proteins. | BP2109, Compound 33 | BP2109: 0.17 µM (replicon), 15.43 µM (protease)[6]; Compound 33: IC50 = 3.32 µM[7] |
| NS5 RNA-dependent RNA Polymerase (RdRp) Inhibitors | NS5 Polymerase | Inhibits the synthesis of new viral RNA genomes. | Compound 29, RK-0404678 | Compound 29: 1-2 µM[8]; RK-0404678: 6.0 µM[9] |
| Host-Targeted Antivirals (e.g., DHODH inhibitors) | Dihydroorotate dehydrogenase (DHODH) | Inhibits host cell pyrimidine biosynthesis, depleting the nucleotide pool required for viral replication. | RYL-634 | 7 nM[10] |
Note: The EC50/IC50 values presented are for illustrative purposes and can vary depending on the DENV serotype, cell line, and assay conditions.
Experimental Protocols for Assessing Synergy
A systematic in vitro evaluation is the first step in identifying synergistic drug combinations. The following protocols provide a standard methodology for these investigations.
Cell Lines and Virus Strains
-
Cell Lines: Commonly used cell lines for DENV infection studies include Vero (African green monkey kidney), Huh-7 (human hepatoma), and A549 (human lung carcinoma) cells.
-
Virus Strains: All four DENV serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) should be tested to ensure pan-serotype efficacy of the combination.
Antiviral Activity and Cytotoxicity Assays
Before assessing synergy, the half-maximal effective concentration (EC50) of each individual compound against the different DENV serotypes and their half-maximal cytotoxic concentration (CC50) in the selected cell lines should be determined. Standard assays include:
-
Plaque Reduction Neutralization Test (PRNT): To determine the concentration of an antiviral that reduces the number of viral plaques by 50%.
-
qRT-PCR-based Assay: To quantify the reduction in viral RNA levels.
-
Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxicity of the compounds.
The Selectivity Index (SI) , calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic window of each compound.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method for evaluating the interaction between two compounds.
Methodology:
-
Prepare serial dilutions of this compound (Drug A) and the partner compound (Drug B) in a 96-well plate. The dilutions should span a range above and below their respective EC50 values.
-
The dilutions of Drug A are arranged along the x-axis, and the dilutions of Drug B are arranged along the y-axis. This creates a matrix of different concentration combinations.
-
Infect the cells in each well with a predetermined multiplicity of infection (MOI) of DENV.
-
Include appropriate controls: cells with virus and no drugs, cells with each drug alone, and uninfected cells.
-
After a suitable incubation period (e.g., 48-72 hours), quantify the viral replication in each well using a suitable method (e.g., qRT-PCR, ELISA for viral antigen, or a reporter virus assay).
-
The percentage of viral inhibition for each combination is calculated relative to the virus-only control.
Data Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug interactions. It is based on the median-effect principle and calculates a Combination Index (CI) .
Calculation of the Combination Index (CI):
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the concentration of Drug 1 alone that inhibits x% of the virus.
-
(Dx)₂ is the concentration of Drug 2 alone that inhibits x% of the virus.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also inhibit x% of the virus.
Interpretation of CI Values:
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
Software such as CompuSyn can be used to automate the calculation of CI values and generate Fa-CI plots (Fraction affected vs. Combination Index) and isobolograms for a more detailed analysis of the synergy at different effect levels.
Visualizing Key Concepts and Workflows
Dengue Virus Life Cycle and Drug Targets
Caption: Dengue virus life cycle with potential targets for antiviral intervention.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of two antiviral compounds.
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pan-serotype dengue virus inhibitor | TargetMol [targetmol.com]
- 3. JNJ-1802 (this compound, JNJ-64281802) | DENV inhibitor | Probechem Biochemicals [probechem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Progress in the Identification of Dengue Virus Entry/Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 9. The Antiviral Activity of Varenicline against Dengue Virus Replication during the Post-Entry Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Mosnodenvir Safety Profile: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the safety profile of Mosnodenvir, an investigational antiviral for dengue fever, with other antiviral candidates. The information is supported by available clinical and preclinical data.
This compound (formerly JNJ-1802) has been generally well-tolerated in clinical trials, with its development being altered for strategic reasons rather than safety concerns.[1][2][3] This analysis delves into the specifics of its safety profile and compares it with other dengue antiviral candidates: balapiravir, celgosivir, and NITD008.
Comparative Safety Data of Dengue Antiviral Candidates
The following table summarizes the key safety findings for this compound and its comparators. It is important to note that direct comparison is challenging due to the different stages of development and trial designs for each compound.
| Drug | Development Stage | Key Safety and Tolerability Findings | Specific Adverse Events of Note |
| This compound | Phase 2 (discontinued for strategic reasons) | Generally safe and well-tolerated in Phase 1 and 2a studies.[1][2][3][4] No safety issues led to the discontinuation of the Phase 2 field study.[1][2][3] | In a Phase 1 multiple-dose study in healthy volunteers: Diarrhea (mild and resolved), Rash (Grade 2, resolved). One instance of Grade 3 depression was reported but not considered drug-related.[5] |
| Balapiravir | Clinical (development for dengue halted) | Well-tolerated in a 5-day dengue trial with an adverse event profile similar to placebo. | Higher doses were associated with lymphopenia.[6] Clinical safety signals were detected in patients receiving extended courses for Hepatitis C. |
| Celgosivir | Phase 1b | Generally safe and well-tolerated with a similar incidence of adverse events between the drug and placebo groups. | Expected gastrointestinal effects (diarrhea and flatulence) were managed with a special diet. |
| NITD008 | Preclinical | Development for human trials was not pursued due to significant toxicity observed in preclinical animal studies.[4] | Not applicable (did not enter human trials). |
In-Depth Look at this compound's Safety in Clinical Trials
A first-in-human, double-blind, randomized, placebo-controlled Phase 1 study in healthy volunteers assessed the safety of single and multiple oral doses of this compound.[5][7]
In the multiple-dose part of the study, the most frequently reported adverse events that were considered at least possibly related to the study drug were diarrhea and rash.[5]
-
Diarrhea: All reported cases were mild and resolved within 2-12 days. The incidence was 71.4% (5 out of 7 participants) in the 150 mg group and 12.5% (1 out of 8 participants) in the 400 mg group, compared to 22.2% (2 out of 9 participants) in the placebo group.[5]
-
Rash (drug eruption): Two Grade 2 events of rash were reported and considered very likely related to this compound by the investigator; both resolved.[4][5][7] These occurred in one participant in the 560 mg 10-day group (12.5%) and one in the 400 mg 31-day group (14.3%), with no occurrences in the placebo group.[5]
One Grade 3 adverse event, depression, was reported in a participant receiving 400 mg of this compound for 31 days; however, this was not considered to be drug-related by the investigator.[4][5][7] Importantly, no clinically relevant changes in laboratory tests, electrocardiograms, or vital signs were observed.[4][5][7]
Another Phase 1 study evaluating different maintenance dose regimens of this compound also concluded that the safety and tolerability were similar across all treatment regimens.[8]
Mechanism of Action: Dengue Virus NS3-NS4B Interaction
This compound is a first-in-class antiviral that functions by inhibiting the interaction between two dengue virus non-structural proteins, NS3 and NS4B.[5] This interaction is crucial for the formation of the viral replication complex. By blocking this step, this compound effectively prevents the replication of the viral RNA.[5]
Experimental Protocols
The safety and efficacy of antiviral compounds like this compound are evaluated through a series of key experiments. Below are detailed methodologies for two such critical assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that is toxic to host cells, which is crucial for establishing a therapeutic window.
Objective: To determine the 50% cytotoxic concentration (CC50) of the antiviral compound.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., Vero, Huh-7, or A549 cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Neutralization Test (PRNT)
This assay is a functional test that measures the ability of a compound to inhibit viral infection and replication.
Objective: To determine the 50% effective concentration (EC50) of the antiviral compound.
Methodology:
-
Cell Culture:
-
Seed a monolayer of a virus-susceptible cell line (e.g., Vero or BHK-21 cells) in 6-well or 12-well plates.
-
Incubate until the cells reach confluency.
-
-
Virus-Compound Incubation:
-
Prepare serial dilutions of the test compound.
-
In a separate plate or tubes, mix a known titer of dengue virus (e.g., 50-100 plaque-forming units) with each dilution of the compound.
-
Include a "virus only" control (no compound).
-
Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection of Cells:
-
Remove the culture medium from the confluent cell monolayers.
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agar). This restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells (e.g., with 10% formalin).
-
Stain the cells with a crystal violet solution. The viable cells will be stained, and the areas of viral plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Johnson & Johnson Pulls Plug on Dengue Drug [medscape.com]
- 2. JnJ to discontinue Phase 2 Field Study evaluating investigational antiviral for Dengue prevention [medicaldialogues.in]
- 3. Johnson & Johnson to Discontinue Phase 2 Field Study Evaluating Investigational Antiviral for the Prevention of Dengue [jnj.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Pharmacokinetics of JNJ-1802, a Pan-serotype Dengue Direct Antiviral Small Molecule, in a Phase 1, Double-Blind, Randomized, Dose-Escalation Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of JNJ-1802, a Pan-serotype Dengue Direct Antiviral Small Molecule, in a Phase 1, Double-Blind, Randomized, Dose-Escalation Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Safety, and Tolerability of Different Maintenance Dose Regimens of this compound (JNJ-1802) in Healthy Adult Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature [jnj.com]
Comparative Efficacy of Mosnodenvir Against Dengue Virus Clinical Isolates: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antiviral efficacy of Mosnodenvir (JNJ-1802) against clinical isolates of the dengue virus (DENV). Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal assays, and contextualizes this compound's performance against other notable dengue virus inhibitors.
Executive Summary
This compound is a potent, orally bioavailable, pan-serotype dengue virus inhibitor that targets the interaction between the viral non-structural proteins NS3 and NS4B, a critical step in viral replication.[1][2][3] Preclinical data have demonstrated its efficacy in the picomolar to nanomolar range against all four dengue serotypes.[1][2] However, Johnson & Johnson has recently discontinued the Phase 2 field study for this compound as part of a strategic reprioritization of its research and development portfolio.[4] This guide presents the available efficacy data for this compound and compares it with other dengue virus inhibitors, NITD-688 and JNJ-A07, which share a similar mechanism of action.
Comparative In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values for this compound and comparator compounds against various dengue virus serotypes. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, including cell lines and virus strains.
| Compound | DENV-1 (EC50 in nM) | DENV-2 (EC50 in nM) | DENV-3 (EC50 in nM) | DENV-4 (EC50 in nM) | Cell Line(s) | Assay Method | Source(s) |
| This compound (JNJ-1802) | 0.057 - 1.4 | 0.059 - 0.69 | 11 - 16 | 0.092 | Vero, Huh-7 | RT-qPCR, eGFP | [1][2][5] |
| NITD-688 | 8 | 9 | 38 | 25 | Not Specified | Not Specified | [6][7][8] |
| JNJ-A07 | Not Specified | 0.1 | Not Specified | Not Specified | Vero | Not Specified | [9] |
Note: The EC50 values represent the concentration of the drug that inhibits 50% of viral activity. Lower values indicate higher potency. The data presented here are for informational purposes and should be interpreted with caution due to the varied sources.
Mechanism of Action
This compound and its comparators, NITD-688 and JNJ-A07, disrupt the dengue virus replication cycle by targeting the interaction between non-structural proteins, specifically NS3 and NS4B, or the NS4A-2K-NS4B precursor.[10][11][12] This interference prevents the formation of the viral replication complex, a crucial step for the synthesis of new viral RNA.
Caption: Dengue virus replication cycle and the inhibitory action of this compound.
Experimental Protocols
The efficacy of this compound and other antiviral compounds against dengue virus is primarily evaluated using in vitro cell-based assays. The two most common methods are the Plaque Reduction Neutralization Test (PRNT) and quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR).
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to neutralize viral infectivity.
Protocol:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or Huh-7) in multi-well plates.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Virus-Compound Incubation: Incubate a known amount of dengue virus with each dilution of the compound.
-
Infection: Add the virus-compound mixture to the cell monolayers.
-
Overlay: After an incubation period to allow for viral entry, overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Plaque Development: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Visualization and Quantification: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)
qRT-PCR is a molecular assay that quantifies the amount of viral RNA in infected cells, providing a measure of viral replication.
Protocol:
-
Cell Seeding and Infection: Seed susceptible cells in multi-well plates and infect them with dengue virus.
-
Compound Treatment: Treat the infected cells with serial dilutions of the test compound.
-
RNA Extraction: After an incubation period, lyse the cells and extract the total RNA.
-
Reverse Transcription: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: Amplify the viral cDNA using specific primers and probes in a real-time PCR instrument. The amount of amplified product is measured in real-time using a fluorescent reporter.
-
Data Analysis: The level of viral RNA is quantified relative to a standard curve or an internal control. The EC50 is determined as the compound concentration that reduces the viral RNA level by 50% compared to the untreated control.
Caption: General experimental workflow for in vitro antiviral efficacy testing.
Conclusion
This compound has demonstrated potent pan-serotype activity against dengue virus in preclinical studies by targeting the crucial NS3-NS4B interaction. While its clinical development has been halted, the available data provides a valuable benchmark for the development of new anti-dengue therapeutics. The information and protocols presented in this guide are intended to support the ongoing research efforts to combat the global threat of dengue fever. Researchers are encouraged to consider the specific experimental conditions when comparing the efficacy of different antiviral compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ( JNJ-1802) Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NITD-688 (EYU688) | DENV NS4B inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 12. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
Benchmarking Mosnodenvir's Antiviral Potency Against Standard Controls for Dengue Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral potency of Mosnodenvir (JNJ-1802) against other investigational inhibitors of the Dengue virus (DENV). The data presented is based on in vitro experimental findings to assist in the evaluation of its potential as an anti-dengue therapeutic agent.
Introduction to this compound
Dengue virus, a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4), poses a significant global health threat.[1] Currently, there are no approved specific antiviral therapies for dengue fever, with patient care primarily focused on supportive measures.[1][2] this compound (also known as JNJ-1802) is a potent, orally bioavailable, pan-serotype DENV inhibitor that has been evaluated in preclinical and clinical studies.[3][4][5] It has demonstrated picomolar to nanomolar antiviral activity in vitro and efficacy in mouse and non-human primate models.[4] However, its clinical development was discontinued as part of a strategic reprioritization, not due to any identified safety issues.[6]
Mechanism of Action: Targeting the Viral Replication Complex
This compound exerts its antiviral effect by targeting a crucial protein-protein interaction within the DENV replication machinery.[3][4][5] Specifically, it blocks the interaction between two viral nonstructural proteins: NS3 and NS4B.[3][4][5] This interaction is essential for the formation of the viral replication complex, where new viral RNA is synthesized.[4] By inhibiting the NS3-NS4B association, this compound effectively halts viral replication.[4]
Comparative In Vitro Antiviral Potency
The efficacy of an antiviral compound is commonly measured by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity in vitro. The following table summarizes the reported EC50 values for this compound and comparable DENV NS4B inhibitors, NITD-688 and JNJ-A07.
| Compound | Target | DENV Serotype(s) | EC50 Value(s) | Cell Line(s) |
| This compound (JNJ-1802) | NS3-NS4B Interaction | Pan-serotype (DENV-1, -2, -3, -4) | 0.057 - 11 nM [4] | Vero, C6/36, Huh-7 [4] |
| NITD-688 | NS4B | Pan-serotype (DENV-1, -2, -3, -4) | 8 - 38 nM[7][8] | Not specified |
| DENV-2 | 0.94 nM[7] | PBMCs | ||
| JNJ-A07 | NS3-NS4B Interaction | DENV-2 | 0.1 nM[9] | Vero |
| DENV | 31 nM[10] | Not specified | ||
| DENV-2 | 1.15 nM / 0.64 nM[11] | C6/36 / Aag2-AF5 |
Lower EC50 values indicate higher antiviral potency.
Experimental Protocols
The data presented in this guide are derived from standard in vitro antiviral assays. The general workflow for these experiments is outlined below, followed by descriptions of specific methodologies.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for measuring the ability of an antiviral compound to inhibit viral infection and is a common method for determining neutralizing antibody titers.[12][13]
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in multi-well plates.
-
Virus-Compound Incubation: A standardized amount of Dengue virus is pre-incubated with serial dilutions of the test compound (e.g., this compound) to allow the compound to bind to or affect the virus.
-
Infection: The cell monolayers are then infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the liquid is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar). This overlay restricts the spread of progeny virus to adjacent cells, causing localized zones of cell death (plaques).[14]
-
Incubation and Staining: Plates are incubated for several days (typically 4-7) to allow for plaque formation.[15] The cells are then fixed and stained (e.g., with crystal violet or neutral red), making the plaques visible for counting.[12]
-
Analysis: The number of plaques in wells treated with the compound is compared to the number in untreated (virus control) wells. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Reduction Assay
This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).[16][17]
-
Cell Seeding and Infection: Susceptible cells (e.g., Huh-7) are seeded in high-density microplates (e.g., 96- or 384-well). The cells are then infected with DENV in the presence of various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).[16]
-
Viability Measurement: Cell viability is quantified using a colorimetric or luminescent assay that measures a metabolic marker, such as cellular ATP levels (e.g., CellTiter-Glo®).[16][17] In infected wells without an effective compound, cell death leads to a low signal. In contrast, effective antiviral compounds protect the cells, resulting in a high viability signal.
-
Analysis: The EC50 is determined by calculating the compound concentration that results in a 50% protection from virus-induced CPE.
Quantitative RT-PCR (qRT-PCR) Based Assay
This assay quantifies the amount of viral RNA to measure the extent of viral replication.[18]
-
Cell Culture and Treatment: Cells are seeded, treated with the test compound, and infected with DENV as described in the other assays.
-
Incubation: The infected cells are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.
-
RNA Extraction: Total RNA is extracted from the cells or the culture supernatant.[19]
-
Reverse Transcription and qPCR: The viral RNA is first converted to complementary DNA (cDNA) through reverse transcription. The cDNA is then amplified and quantified in real-time using a qPCR instrument with DENV-specific primers and probes.[20][21]
-
Analysis: The amount of viral RNA in treated samples is compared to that in untreated controls. The EC50 is the compound concentration that reduces the level of viral RNA by 50%. This method is highly sensitive and specific for quantifying viral genomes.[18]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A mini review of antiviral compounds against dengue virus | Community Acquired Infection [hksmp.com]
- 3. This compound | Pan-serotype dengue virus inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Johnson & Johnson Pulls Plug on Dengue Drug [medscape.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. (-)-JNJ-A07 | TargetMol [targetmol.com]
- 11. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajtmh.org [ajtmh.org]
- 15. avys.omu.edu.tr [avys.omu.edu.tr]
- 16. Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Robust Cytopathic Effect-Based High-Throughput Screening Assay To Identify Novel Inhibitors of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genomica.uaslp.mx [genomica.uaslp.mx]
- 21. CDC DENV-1-4 Real-Time RT-PCR Assay | Dengue | CDC [cdc.gov]
Independent Analysis of Mosnodenvir: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on mosnodenvir (JNJ-1802), a pan-serotype dengue virus (DENV) inhibitor. This document summarizes key experimental data, details methodologies from pivotal studies, and contextualizes this compound's performance against other antiviral alternatives in development.
This compound, developed by Janssen, is a first-in-class antiviral agent that inhibits dengue virus replication by targeting the interaction between the viral non-structural proteins NS3 and NS4B.[1][2][3] While it showed promise in preclinical and early clinical studies, its development was recently discontinued. This guide offers a comprehensive overview of the available data to inform future research and development in the field of dengue therapeutics.
Comparative Analysis of Anti-Dengue Compounds
The landscape of direct-acting antivirals for dengue is evolving, with several candidates in preclinical and clinical development. This section compares this compound with two other notable compounds: AT-752, a nucleotide analog, and NITD-688, another NS4B inhibitor.
| Parameter | This compound (JNJ-1802) | AT-752 | NITD-688 |
| Mechanism of Action | Inhibits DENV NS3-NS4B interaction | Guanosine nucleotide analog; inhibits NS5 RNA-dependent RNA polymerase | Inhibits DENV NS4B protein |
| Target | NS3-NS4B protein-protein interaction | NS5 Polymerase | NS4B Protein |
| In Vitro Potency (EC50) | 0.057 to 11 nM against four DENV serotypes | ~0.50 µM against DENV1-4 in Huh-7 cells | 8 to 38 nM against four DENV serotypes |
| Development Stage | Phase 2 field study discontinued (strategic reprioritization) | Phase 2 trial terminated (primary endpoint "unevaluable") | Phase 2 clinical trials |
| Key Published Data | Preclinical efficacy in mice and non-human primates; safe and well-tolerated in Phase 1 | In vitro and in vivo activity against multiple flaviviruses; Phase 2 data showed some clinical benefit but endpoint issues | Preclinical efficacy in mice; favorable pharmacokinetics in rats and dogs |
In-Depth Look at this compound's Mechanism and Preclinical Performance
This compound's novel mechanism of action involves the disruption of the dengue virus replication complex. By preventing the interaction between the NS3 and NS4B viral proteins, it effectively halts viral RNA synthesis.[2]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Preclinical studies demonstrated this compound's potent, pan-serotype activity. In mouse models, it showed a dose-proportional increase in efficacy against DENV-2 infection.[4] Furthermore, it was highly effective against DENV-1 and DENV-2 in non-human primates.[1][2][3]
Experimental Protocols
In Vitro Antiviral Activity Assay
The potency of this compound against various DENV serotypes and clinical isolates was determined using a cell-based assay. The general workflow is outlined below.
Caption: General workflow for in vitro antiviral potency assay.
Methodology:
-
Cell Culture: Host cells (e.g., Vero or Huh-7) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Infection: Cells are infected with a specific serotype of dengue virus at a predetermined multiplicity of infection.
-
Treatment: The diluted compound is added to the infected cells.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication.
-
Quantification: The extent of viral replication is measured. This can be done by quantifying viral RNA via reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or by assessing the virus-induced cytopathic effect (CPE).
-
Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.
Phase 1 Clinical Trial in Healthy Volunteers
A first-in-human, double-blind, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound.[5][6][7]
Study Design:
-
Participants: Healthy adults aged 18-55 years.
-
Dosing: Single ascending doses (50-1200 mg) and multiple once-daily doses (50-560 mg for 10 days, or 400 mg for 31 days) were evaluated against a placebo.[5][6][7]
-
Assessments: Safety and tolerability were monitored throughout the study. Plasma and urine samples were collected at various time points to determine the pharmacokinetic profile of the drug.[5][6][7]
Key Findings:
-
Safety: this compound was generally safe and well-tolerated. No clinically relevant changes in laboratory tests, electrocardiograms, or vital signs were observed.[5][6]
-
Pharmacokinetics: The drug exhibited a long terminal elimination half-life of 6.3 to 9.2 days, supporting less frequent dosing.[5][6]
Independent Research and Validation
While direct independent replication of Janssen's core efficacy studies has not been published, some independent research provides further context on this compound's activity. A notable study published in Nature Communications identified a DENV-2 epidemic lineage in the French Caribbean Islands with a naturally occurring mutation (NS4B:V91A) that confers a marked decrease in sensitivity to this compound in vitro.[8] This highlights the importance of genomic surveillance in the development of antiviral therapies and the potential for the emergence of drug-resistant strains.
Comparison of Dengue Antiviral Candidates
The following diagram illustrates the different viral targets of this compound and its alternatives.
Caption: Viral targets of different dengue antiviral candidates.
Conclusion
This compound (JNJ-1802) demonstrated potent pan-serotype activity against the dengue virus in preclinical and early clinical studies through a novel mechanism of inhibiting the NS3-NS4B interaction. Despite its promising initial data, the Phase 2 field study was discontinued for strategic reasons, not due to safety concerns. The available data, primarily from the developing company, provides a solid foundation for understanding its profile.
For the research community, the journey of this compound underscores the challenges in developing dengue therapeutics. The comparison with other antivirals like AT-752 and NITD-688 highlights the diversity of targets being explored. While direct independent validation of this compound's efficacy is not yet available, the published research provides valuable insights that can guide the development of future anti-dengue therapies. The emergence of resistance, as identified in independent studies, will be a critical factor to address for any successful dengue antiviral.
References
- 1. Blocking NS3-NS4B interaction inhibits dengue virus in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Centre for Drug Design and Discovery [cd3.be]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of JNJ-1802, a Pan-serotype Dengue Direct Antiviral Small Molecule, in a Phase 1, Double-Blind, Randomized, Dose-Escalation Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mosnodenvir
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Mosnodenvir.
This document provides essential safety and logistical information for the proper disposal of this compound, a pan-serotype dengue antiviral agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended to be a primary resource for laboratory safety and chemical handling, complementing your institution's existing protocols.
This compound (also known as JNJ-1802) is an investigational compound.[1][2][3][4] As with any research chemical, proper handling and disposal are paramount. Safety Data Sheets (SDS) for this compound present some conflicting classifications. One source classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[5], while another indicates it is not a hazardous substance or mixture[6]. Given this discrepancy, it is prudent to handle this compound with care and assume it is hazardous for disposal purposes.
Hazard and Safety Information
A summary of key hazard and precautionary information is presented below. This data is compiled from available Safety Data Sheets.
| Hazard Statement | Precautionary Code | Description | Source |
| H302: Harmful if swallowed. | P264 | Wash skin thoroughly after handling. | [5] |
| P270 | Do not eat, drink or smoke when using this product. | [5] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [5] | |
| P330 | Rinse mouth. | [5] | |
| H410: Very toxic to aquatic life with long lasting effects. | P273 | Avoid release to the environment. | [5] |
| P391 | Collect spillage. | [5] | |
| P501 | Dispose of contents/ container to an approved waste disposal plant. | [5] |
Experimental Protocols: Waste Disposal Workflow
While specific experimental protocols for the degradation or inactivation of this compound are not publicly available, a standardized workflow for the disposal of chemical waste should be followed. This workflow is designed to mitigate risks and ensure compliance with safety regulations.
Objective: To safely collect, segregate, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated, labeled, and sealed waste containers for chemical waste.
-
Spill kit appropriate for chemical spills.
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate waste into solid and liquid forms.
-
Solid Waste: Includes contaminated consumables such as gloves, weighing papers, and empty vials.
-
Liquid Waste: Includes unused solutions, and contaminated solvents.
-
-
-
Containerization:
-
Use only approved, leak-proof containers for waste collection.
-
Ensure containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Aquatic Hazard").
-
Do not overfill containers; leave adequate headspace (approximately 10%) to allow for expansion.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Keep waste containers sealed when not in use.
-
-
Disposal:
-
All this compound waste must be disposed of through an approved waste disposal plant.[5]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this compound waste down the drain or in regular trash.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Alert your supervisor and EHS office.
-
If trained and it is safe to do so, use a chemical spill kit to contain and clean up the spill.
-
Collect all spill cleanup materials and treat them as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. (S)-Mosnodenvir - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. This compound | Pan-serotype dengue virus inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Johnson & Johnson to Discontinue Phase 2 Field Study Evaluating Investigational Antiviral for the Prevention of Dengue [jnj.com]
- 5. This compound ( JNJ-1802)|2890688-86-3|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Handling of Mosnodenvir: A Guide for Laboratory Professionals
Crucial Clarification: Mosnodenvir is an antiviral chemical compound, not a virus. This is a critical distinction for laboratory safety. This compound (also known as JNJ-1802) is an investigational, orally active inhibitor of the dengue virus (DENV).[1][2] Therefore, the personal protective equipment (PPE) and handling procedures are twofold: those for the chemical compound itself, and those for the infectious dengue virus it is designed to target in a research setting.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary PPE, handling protocols, and disposal plans for both this compound as a chemical and for the dengue virus, which is classified as a Risk Group 2 pathogen and requires Biosafety Level 2 (BSL-2) containment.[3][4]
Personal Protective Equipment (PPE): A Two-Fold Approach
The selection of PPE depends on whether you are handling the pure chemical compound (this compound) or working with the dengue virus in a BSL-2 laboratory.
| Hazard | Personal Protective Equipment (PPE) | Purpose |
| This compound (Chemical Compound) | Safety glasses or goggles, Nitrile gloves, Laboratory coat | Protects against skin and eye contact with the chemical.[5][6][7][8] |
| Dengue Virus (BSL-2 Pathogen) | Safety glasses with side shields or goggles, Nitrile gloves (double-gloving recommended for high-titer work), Laboratory coat or gown, Face shield (if there is a risk of splashes or sprays), Closed-toe shoes | Prevents exposure to the infectious virus through mucous membranes, skin, and accidental inoculation.[3][9][10][11][12] |
Experimental Workflow: From Compound Preparation to Viral Inhibition Assay
The following diagram illustrates the general workflow for preparing a this compound solution and using it in a dengue virus experiment within a BSL-2 laboratory.
Caption: Workflow for preparing this compound and its use in a BSL-2 dengue virus experiment.
Detailed Methodologies
Handling this compound (Chemical Compound)
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound (JNJ-1802).[13] The SDS indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[13]
-
PPE: At a minimum, wear a laboratory coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice).[5][6][7][14]
-
Engineering Controls: Handle the powdered form of the compound in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosolization.
-
First Aid:
-
Spill Cleanup: For a small spill, wear your PPE, cover the spill with an absorbent material, and clean the area. Dispose of the waste in a sealed container as chemical waste.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[13] Recommended storage temperatures are often -20°C for the powder and -80°C for solutions in solvent.[2][13]
Handling Dengue Virus (Biosafety Level 2)
-
Access Control: Access to the BSL-2 laboratory should be restricted to trained personnel.
-
PPE:
-
Wear a lab coat or gown, which must be removed before leaving the laboratory.[9][10]
-
Wear single-use nitrile gloves. Double-gloving is recommended when working with high concentrations of the virus.[12][15] Gloves should be changed if they become contaminated.
-
Wear safety glasses with side shields or goggles. A face shield should be worn if there is a risk of splashes or sprays.[10][11]
-
-
Engineering Controls: All procedures that can generate infectious aerosols or splashes must be performed within a certified Class II Biosafety Cabinet (BSC).[3][4][9]
-
Sharps Safety: Use needles and other sharp objects with extreme caution. Dispose of them in a designated sharps container.
-
Decontamination: All surfaces and equipment must be decontaminated after use with an appropriate disinfectant, such as 10% bleach or 70% ethanol.[3][4] All contaminated waste must be placed in biohazard bags and autoclaved before disposal.
-
Exposure Plan: In the event of a potential exposure (e.g., needlestick, splash to mucous membranes), wash the affected area thoroughly with soap and water for at least 15 minutes. Report the incident to your supervisor immediately and seek medical attention. There is no specific antiviral treatment for dengue, so post-exposure management is supportive.[3]
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Mosnodenvir_TargetMol [targetmol.com]
- 3. Dengue virus Agent Information Sheet | Office of Research [bu.edu]
- 4. Pathogen Safety Data Sheets: Infectious Substances – Dengue virus - Canada.ca [canada.ca]
- 5. youthfilter.com [youthfilter.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. wm.edu [wm.edu]
- 11. labconco.com [labconco.com]
- 12. Laboratory-Acquired Dengue Virus Infection, United States, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ( JNJ-1802)|2890688-86-3|MSDS [dcchemicals.com]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. stacks.cdc.gov [stacks.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
